Methyl 3-phenylpropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSRLKKXPQSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059271 | |
| Record name | Benzenepropanoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid, powerful, fruity-winey floral sweet odour | |
| Record name | Methyl 3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Methyl 3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 92.00 °C. @ 4.00 mm Hg | |
| Record name | Methyl 3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Methyl 3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.037-1.045 | |
| Record name | Methyl 3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-25-3 | |
| Record name | Methyl 3-phenylpropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-phenylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-phenylpropionate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404188 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-phenylpropionate | |
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| Record name | Benzenepropanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanoic acid, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.812 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-PHENYLPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111LC1GI10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-phenylpropionate
CAS Number: 103-25-3
This technical guide provides a comprehensive overview of methyl 3-phenylpropionate (B1229125), a significant ester in the fields of organic synthesis, fragrance, and flavor chemistry. This document is intended for researchers, scientists, and professionals in drug development and related industries, offering detailed information on its chemical and physical properties, synthesis, reactivity, and safety.
Chemical and Physical Properties
Methyl 3-phenylpropionate, also known as methyl hydrocinnamate, is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral odor.[1][2] Its properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 103-25-3 | [3] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3][4] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Sweet, fruity, floral, honey-like | [1][2] |
| Density | 1.043 g/mL at 25 °C | [2][5] |
| Boiling Point | 238.5 °C at 760 mmHg | [4] |
| 91-92 °C at 4 mmHg | [2][5] | |
| Melting Point | 142-145 °C (This appears to be an outlier, likely for a related but different compound as it's a liquid at room temperature) | [2][4] |
| Flash Point | 99.7 °C (212 °F) | [2][4] |
| Refractive Index (n²⁰/D) | 1.502 | [2][4][5] |
| Vapor Pressure | 0.0423 mmHg at 25 °C | [4] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727); insoluble in water. | [1][2][5] |
Table 2: Identifiers and Descriptors
| Identifier/Descriptor | Value | Reference |
| IUPAC Name | methyl 3-phenylpropanoate | [3] |
| Synonyms | Methyl 3-phenylpropanoate, Methyl hydrocinnamate, Benzenepropanoic acid, methyl ester | [3] |
| InChI | InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | [1][3] |
| InChIKey | RPUSRLKKXPQSGP-UHFFFAOYSA-N | [1][3] |
| SMILES | COC(=O)CCC1=CC=CC=C1 | [1][3] |
| LogP | 1.79220 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum shows characteristic peaks at m/z 104 (base peak), 91, 105, 164 (molecular ion), and 77.[3]
Synthesis of this compound
The most common method for the synthesis of this compound is the Fischer-Speier esterification of 3-phenylpropionic acid with methanol in the presence of an acid catalyst.[6]
Experimental Protocol: Fischer-Speier Esterification
-
Reactants: A mixture of 3-phenylpropionic acid, methanol, and a catalytic amount of concentrated sulfuric acid is prepared.[7]
-
Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.[7]
-
Work-up: After cooling, the excess methanol is removed, and the residue is neutralized with a base such as sodium bicarbonate solution.[7]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ether.[7]
-
Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.[2][7]
An alternative synthetic route involves the hydrogenation of methyl cinnamate.[5]
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily centered around the ester functional group and the aromatic ring.
-
Hydrolysis: As an ester, it can undergo hydrolysis under acidic or basic conditions to yield 3-phenylpropionic acid and methanol.[2]
-
Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions, although the ester group is deactivating.[2]
Due to its pleasant aroma, this compound is widely used in the fragrance and food industries as a flavoring agent.[2][3] It also serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and other fine chemicals.[4][5]
Safety and Toxicology
This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[8] Personal protective equipment such as safety goggles and gloves is recommended.[9]
-
Toxicity Data: Detailed toxicological studies are limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[3] There is no information available to suggest it is mutagenic, carcinogenic, or has reproductive effects.[10]
Visualizations
Chemical Structure of this compound
Caption: 2D Chemical Structure of this compound
It is important to note that while this guide provides a comprehensive overview, detailed experimental protocols for complex biological assays such as signaling pathway analysis are not applicable to a single chemical compound like this compound. Its biological activities would be explored in the context of specific cellular or in vivo studies, the protocols for which would be highly specific to the research question being investigated.
References
- 1. CAS 103-25-3: this compound | CymitQuimica [cymitquimica.com]
- 2. zhishangchem.com [zhishangchem.com]
- 3. This compound | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Phenylpropionic acid methyl ester | 103-25-3 [chemicalbook.com]
- 6. This compound | 98% | CAS 103-25-3 [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Methyl 3-phenylpropionate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-phenylpropionate (B1229125), a versatile organic compound with applications in organic synthesis, pharmaceuticals, and fragrance industries. This document outlines its chemical identity, physical and chemical properties, and detailed protocols for its synthesis.
Chemical Structure and IUPAC Name
Methyl 3-phenylpropionate, an ester derived from 3-phenylpropionic acid and methanol (B129727), is a colorless to pale yellow liquid.[1] Its chemical structure is characterized by a benzene (B151609) ring attached to a propionate (B1217596) methyl ester group.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-phenylpropanoate .[2] It is also known by several synonyms, including methyl hydrocinnamate and benzenepropanoic acid, methyl ester.[2]
Chemical Structure:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [2] |
| CAS Number | 103-25-3 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pleasant, fruity | [1] |
| Boiling Point | 238-239 °C (at 760 mmHg) | [4] |
| 91-92 °C (at 4 mmHg) | [5] | |
| Density | 1.043 g/mL at 25 °C | [5] |
| Refractive Index | 1.502 at 20 °C | [5] |
| Flash Point | 100 °C (212 °F) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. | [5] |
| LogP | 2.32 | [2] |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory-scale preparations.
Fischer Esterification using Sulfuric Acid Catalyst
This method involves the acid-catalyzed esterification of 3-phenylpropionic acid with methanol.
Materials:
-
3-phenylpropionic acid (50 g)
-
Methanol (250 mL)
-
Concentrated sulfuric acid (12 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ice
-
Ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.[6]
-
After reflux, the excess methanol is removed by evaporation under reduced pressure.[6]
-
The residue is then added to a mixture of saturated aqueous sodium bicarbonate solution (100 mL) and ice (400 g).[6] The pH is adjusted to 9 by the addition of more sodium bicarbonate solution.[6]
-
The mixture is extracted five times with 100 mL portions of ether.[6]
-
The combined ether extracts are washed twice with 50 mL of brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the ether is evaporated to yield this compound as an oil.[6]
Synthesis using Diazomethane (B1218177)
This protocol utilizes diazomethane for the esterification of 3-phenylpropionic acid. Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
3-phenylpropionic acid (8.0 g, 0.053 mol)
-
An excess solution of diazomethane in ether
Procedure:
-
To an ice-cooled and stirred solution of 3-phenylpropionic acid in 30 mL of ether, a solution of diazomethane in ether is slowly added until the yellow color of diazomethane persists.[7]
-
The ether is then concentrated under reduced pressure.[7]
-
The resulting residue is distilled under reduced pressure to afford this compound as a colorless, transparent oil.[7] The reported yield for this method is 83.1%, with a boiling point of 106-108 °C at 10 mmHg.[7]
Visualized Synthesis Workflow
The following diagram illustrates the Fischer esterification process for the synthesis of this compound.
Caption: Fischer Esterification of 3-Phenylpropionic Acid
References
- 1. CAS 103-25-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. 103-25-3 CAS MSDS (3-Phenylpropionic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis routes of this compound [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-phenylpropanoate, also known as methyl hydrocinnamate, is an aromatic ester with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its utility as a synthetic intermediate makes a thorough understanding of its physical and chemical properties essential for researchers and developers in organic synthesis and medicinal chemistry.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of methyl 3-phenylpropanoate, detailed experimental protocols for its synthesis and key reactions, and spectral data for its characterization.
Chemical Identity and Structure
Methyl 3-phenylpropanoate is the methyl ester of 3-phenylpropanoic acid.[3] Its structure consists of a benzene (B151609) ring attached to a propanoate methyl ester chain.
| Identifier | Value |
| IUPAC Name | methyl 3-phenylpropanoate[3] |
| Synonyms | Methyl hydrocinnamate, Benzenepropanoic acid, methyl ester, 3-Phenylpropanoic acid methyl ester[3] |
| CAS Number | 103-25-3[4] |
| Molecular Formula | C₁₀H₁₂O₂[4] |
| Molecular Weight | 164.20 g/mol [3] |
| SMILES | COC(=O)CCC1=CC=CC=C1[3] |
| InChI Key | RPUSRLKKXPQSGP-UHFFFAOYSA-N[4] |
Physical Properties
Methyl 3-phenylpropanoate is a colorless to pale yellow liquid at room temperature with a characteristic fruity, floral, and honey-like odor.[2][4] A summary of its key physical properties is presented below.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Fruity, floral, honey-like | [2] |
| Melting Point | 142-145 °C | [5] |
| Boiling Point | 236 - 239 °C at 760 mmHg | [6] |
| 91-92 °C at 4 mmHg | [5] | |
| Density | 1.043 - 1.05 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | 1.501 - 1.505 | [8] |
| Flash Point | 100 °C (212 °F) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol (B129727). | [1] |
| Vapor Pressure | 0.0423 mmHg at 25°C | [7] |
Chemical Properties and Reactivity
The chemical behavior of methyl 3-phenylpropanoate is primarily dictated by the ester functional group and the aromatic benzene ring.
-
Ester Hydrolysis: Like other esters, it can undergo hydrolysis under acidic or basic conditions to yield 3-phenylpropanoic acid and methanol.
-
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.
-
Reduction: The ester group can be reduced to an alcohol, yielding 3-phenylpropan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the ester group is a deactivating meta-director.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl 3-phenylpropanoate.
| Spectroscopic Data | Key Features |
| ¹H NMR (Predicted) | Signals expected for aromatic protons, two methylene (B1212753) groups in the propyl chain, and the methyl ester protons. |
| ¹³C NMR (Predicted) | Peaks anticipated for the carbonyl carbon of the ester, carbons of the benzene ring, the two methylene carbons, and the methoxy (B1213986) carbon. |
| Infrared (IR) Spectroscopy | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group is a key characteristic. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 164.[3] Common fragment ions are observed at m/z 104, 91, and 77, corresponding to the loss of the methoxycarbonyl group, the tropylium (B1234903) ion, and the phenyl group, respectively.[5] |
Experimental Protocols
Detailed methodologies for the synthesis and key transformations of methyl 3-phenylpropanoate are provided below.
Synthesis of Methyl 3-Phenylpropanoate via Fischer Esterification
This protocol describes the synthesis from 3-phenylpropionic acid and methanol using a strong acid catalyst.
Materials:
-
3-phenylpropionic acid (50 g)
-
Methanol (250 ml)
-
Concentrated sulfuric acid (12 ml)
-
Saturated aqueous sodium bicarbonate solution
-
Ice
-
Ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.
-
The excess methanol is then removed by evaporation under reduced pressure.
-
The residue is added to a mixture of saturated aqueous sodium bicarbonate solution (100 ml) and ice (400 g). The pH is adjusted to 9 with additional sodium bicarbonate solution.
-
The mixture is extracted with ether (5 x 100 ml).
-
The combined ether extracts are washed with brine (2 x 50 ml), dried over anhydrous sodium sulfate, and the ether is evaporated to yield methyl 3-phenylpropanoate as an oil.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Workup [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. arkat-usa.org [arkat-usa.org]
A Technical Guide to the Spectral Analysis of Methyl Hydrocinnamate
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for methyl hydrocinnamate. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control. This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.
Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for methyl hydrocinnamate (CAS No: 103-25-3).[1][2][3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Methyl Hydrocinnamate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 - 7.17 | m | 5H | Aromatic protons (C₆H₅) |
| 3.66 | s | 3H | Methyl protons (-OCH₃) |
| 2.95 | t | 2H | Methylene protons adjacent to phenyl group (-CH₂-Ph) |
| 2.62 | t | 2H | Methylene protons adjacent to carbonyl group (-CH₂-C=O) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for Methyl Hydrocinnamate
| Chemical Shift (δ) ppm | Assignment |
| 173.4 | Carbonyl carbon (C=O) |
| 140.6 | Aromatic carbon (C-1, ipso) |
| 128.5 | Aromatic carbons (C-3, C-5 or C-2, C-6) |
| 128.3 | Aromatic carbons (C-2, C-6 or C-3, C-5) |
| 126.3 | Aromatic carbon (C-4) |
| 51.6 | Methyl carbon (-OCH₃) |
| 35.8 | Methylene carbon adjacent to carbonyl group (-CH₂-C=O) |
| 30.9 | Methylene carbon adjacent to phenyl group (-CH₂-Ph) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.[4]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Methyl Hydrocinnamate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3028 | Medium | Aromatic C-H stretch |
| 2951 | Medium | Aliphatic C-H stretch |
| 1738 | Strong | C=O (ester) stretch |
| 1497, 1454 | Medium | Aromatic C=C ring stretch |
| 1165 | Strong | C-O (ester) stretch |
| 748, 699 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Sample preparation: Neat liquid film.[1]
Mass Spectrometry (MS)
Table 4: Major Mass Fragments for Methyl Hydrocinnamate (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 164 | 33 | [M]⁺ (Molecular ion) |
| 104 | 100 | [C₈H₈]⁺ (Tropylium ion rearrangement) |
| 91 | 59 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |
Ionization method: Electron Ionization (EI) at 70 eV.[5]
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for liquid samples such as methyl hydrocinnamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-25 mg of methyl hydrocinnamate for ¹H NMR or 50-100 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7][8]
-
To ensure a homogeneous solution, gently vortex or sonicate the mixture.[7]
-
Filter the solution through a Pasteur pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[8]
-
The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[7]
-
Cap the NMR tube securely.[7]
2. Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning with a depth gauge.[7]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[7]
-
Shim the magnetic field to achieve maximum homogeneity and resolution.[7]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]
-
For a standard ¹H NMR spectrum, set the appropriate spectral width and number of scans (typically 8 to 16 for a sample of this concentration).
-
For a ¹³C NMR spectrum, use a proton-decoupled pulse sequence.[9] Set the number of scans to achieve an adequate signal-to-noise ratio, which may range from several hundred to thousands depending on the concentration.[9] A relaxation delay of 1-2 seconds is common for qualitative spectra.[9]
-
Initiate data acquisition.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).[9]
-
Phase the resulting spectrum and perform baseline correction.[9]
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for ¹³C NMR) or an internal standard like TMS (0 ppm).[4][9]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Obtain two clean, dry salt plates (e.g., NaCl or KBr).[10]
-
Using a Pasteur pipette, place one drop of methyl hydrocinnamate onto the center of one plate.[10]
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[10]
2. Data Acquisition (FTIR):
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.[10]
-
Acquire a background spectrum of the empty instrument to subtract any atmospheric interference.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[11]
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
Mass Spectrometry (MS)
1. Sample Preparation (for GC-MS):
-
Prepare a dilute solution of methyl hydrocinnamate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
The sample must be free of non-volatile impurities.[12]
2. Data Acquisition (Electron Ionization - GC-MS):
-
The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from the solvent and any volatile impurities.[13]
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.[14]
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]
-
A detector records the abundance of each ion.[14]
3. Data Processing:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of methyl hydrocinnamate.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Benzenepropanoic acid, methyl ester [webbook.nist.gov]
- 3. 3-Phenylpropionic acid methyl ester | 103-25-3 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. homework.study.com [homework.study.com]
- 12. organomation.com [organomation.com]
- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. quora.com [quora.com]
The Natural Occurrence of Methyl 3-Phenylpropionate in Plants: A Technical Guide
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of methyl 3-phenylpropionate (B1229125) in the plant kingdom. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.
Introduction
Methyl 3-phenylpropionate (also known as methyl hydrocinnamate) is an aromatic ester with the chemical formula C₁₀H₁₂O₂. It possesses a sweet, fruity, and floral odor with honey and balsamic undertones, making it a valuable compound in the fragrance and flavor industries[1]. In nature, it functions as a volatile oil component in various plants[2]. This guide details its distribution across different plant species, outlines its biosynthetic origins from the phenylpropanoid pathway, and provides established experimental protocols for its extraction and quantification.
Natural Distribution and Quantitative Analysis
This compound has been identified as a volatile component in a variety of plant species. Its presence is often context-dependent, varying with the plant species, cultivar, and the specific part of the plant. While its qualitative presence is noted in several plants, comprehensive quantitative data remains sparse in publicly accessible scientific literature.
Table 1: Quantitative Occurrence of this compound in Plants
| Plant Species | Plant Part | Concentration / Relative Abundance | Analytical Method | Reference |
| Psidium guajava (Guava) | Fruit | Reported as a volatile component; specific concentration data is limited. | HS-SPME-GC-MS | [3] |
| Achillea abrotanoides | Aerial Parts | Identified as a volatile oil component. | Not Specified | [2] |
| Piper lolot | Leaves | Identified as a volatile oil component. | Not Specified | [2] |
Note: The quantitative data for this compound is not extensively documented in available literature. The table reflects the current state of accessible information.
Biosynthesis of this compound
The biosynthesis of this compound originates from the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway, a crucial route for the production of a vast array of plant secondary metabolites[3][4][5].
The initial and well-characterized steps of this pathway are:
-
Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to produce trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which is a key regulatory point between primary and secondary metabolism in plants[4][6].
The subsequent steps leading to this compound are less definitively characterized in plants but are hypothesized to involve reduction and methylation reactions.
-
Reduction of Cinnamic Acid: trans-Cinnamic acid must be reduced to 3-phenylpropionic acid (hydrocinnamic acid). This involves the saturation of the α,β-double bond of the propanoic acid side chain. While the specific enzymes responsible for this reduction in the context of 3-phenylpropionic acid biosynthesis in plants are not well-documented, it is biochemically plausible that a reductase enzyme, possibly a Cinnamate Reductase or a similar enzyme acting on a cinnamoyl-CoA ester, catalyzes this step.
-
Methylation of 3-Phenylpropionic Acid: The final step is the esterification of the carboxyl group of 3-phenylpropionic acid with a methyl group to form this compound. This reaction is likely catalyzed by a methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor[7][8]. Plant natural product methyltransferases are a large and diverse family of enzymes known to be involved in the biosynthesis of many volatile esters[7][8].
Figure 1. Proposed biosynthetic pathway of this compound from L-phenylalanine.
Experimental Protocols
The analysis of this compound in plant tissues is typically performed using chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), due to its volatile nature. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method that is solvent-free and effective for concentrating volatile compounds from a sample matrix.
Protocol for HS-SPME-GC-MS Analysis of this compound
This protocol provides a generalized workflow for the extraction and quantification of this compound from plant material.
1. Sample Preparation:
- Accurately weigh approximately 1-3 grams of fresh, homogenized plant material (e.g., fruit pulp, chopped leaves) into a 20 mL headspace vial.
- If quantitative analysis is desired, add a known amount of a suitable internal standard (e.g., 2-octanol, deuterated analog) to the vial.
- Seal the vial immediately with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
- Place the vial in a heated agitator.
- Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample.
- Incubate the sample at a controlled temperature (e.g., 50-60 °C) for a defined period (e.g., 30 minutes) with agitation to facilitate the partitioning of volatiles onto the fiber.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Injection: Transfer the SPME fiber to the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to desorb the trapped volatiles. Operate in splitless mode to maximize sensitivity.
- GC Separation:
- Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 45-50 °C, hold for 5 min), then ramps up to a higher temperature (e.g., 240-280 °C) to elute all compounds.
- MS Detection:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
- Ion Source Temperature: Maintain at a standard temperature (e.g., 230 °C).
4. Data Analysis:
- Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum against a reference library (e.g., NIST, Wiley).
- Quantification: Calculate the concentration of the analyte based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from standards of known concentrations.
// Nodes
A [label="Sample Preparation\n(Plant Material + Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="HS-SPME Extraction\n(Volatile Adsorption onto Fiber)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Thermal Desorption in GC Inlet", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="GC Separation\n(Capillary Column)", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="MS Detection\n(Ionization & Mass Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="Data Processing\n(Identification & Quantification)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
A -> B [label=" Incubation & Agitation"];
B -> C [label=" Fiber Transfer"];
C -> D [label=" Volatile Injection"];
D -> E [label=" Elution"];
E -> F [label=" Mass Spectra & Retention Time"];
}
"text-align: center; font-family: Arial, sans-serif; font-size: 12px;">Figure 2. General workflow for the analysis of this compound using HS-SPME-GC-MS.
Conclusion
This compound is a naturally occurring ester found in various plants, contributing to their aromatic profiles. Its biosynthesis is rooted in the ubiquitous phenylpropanoid pathway, though the specific enzymatic steps for the reduction of cinnamic acid and the final methylation of 3-phenylpropionic acid in plants require further investigation. The analytical methodology for its detection and quantification, primarily HS-SPME-GC-MS, is well-established. This guide serves as a foundational resource for researchers, highlighting the current knowledge and identifying areas where further research is needed to fully elucidate the role and synthesis of this compound in the plant kingdom.
References
- 1. Altered methionine metabolism impacts phenylpropanoid production and plant development in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. methyl hydrocinnamate, 103-25-3 [thegoodscentscompany.com]
- 7. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases | MDPI [mdpi.com]
- 8. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of methyl 3-phenylpropionate from 3-phenylpropionic acid
An In-depth Technical Guide to the Synthesis of Methyl 3-Phenylpropionate (B1229125) from 3-Phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenylpropionate, also known as methyl hydrocinnamate, is an ester with the molecular formula C₁₀H₁₂O₂.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, honey-like, fruity, and floral aroma.[1][2] This compound is utilized as a flavoring agent in the food and fragrance industries and serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceutical precursors.[1][3][4][5] This guide provides a comprehensive overview of the primary synthetic route for preparing this compound from 3-phenylpropionic acid, focusing on the Fischer-Speier esterification, a cornerstone reaction in organic chemistry.
Synthesis Methodology: Fischer-Speier Esterification
The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-phenylpropionic acid) with an alcohol (methanol).[1][6] The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using an excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[7][8]
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism
The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution:[6][8]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Caption: Mechanism of the Fischer-Speier esterification reaction.
Experimental Protocols
Two primary methods are documented for this synthesis. The Fischer esterification is the most common, while methylation with diazomethane (B1218177) offers a high-yield alternative, albeit with significant safety considerations.
Method 1: Fischer Esterification (Acid-Catalyzed)
This protocol is adapted from established laboratory procedures.[9][10]
Materials:
-
3-Phenylpropionic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-phenylpropionic acid (50 g), methanol (250 ml), and concentrated sulfuric acid (12 ml).
-
Reflux: Heat the mixture to reflux and maintain for 12 hours.[9]
-
Solvent Removal: After cooling, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add the residue to a beaker containing a saturated aqueous sodium bicarbonate solution (100 ml) and ice (400 g). Adjust the pH to ~9 by adding more sodium bicarbonate solution to neutralize any remaining acid.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (5 x 100 ml).
-
Washing: Combine the organic extracts and wash with brine (2 x 50 ml).[9]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as an oil.[9]
Method 2: Methylation with Diazomethane
This method provides a high yield but requires extreme caution as diazomethane is toxic and explosive. This should only be performed by experienced personnel in a well-ventilated fume hood.[11]
Materials:
-
3-Phenylpropionic acid
-
Ethereal solution of diazomethane
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve 3-phenylpropionic acid (8.0 g, 0.053 mol) in diethyl ether (30 ml) in a flask and cool in an ice bath.
-
Addition of Diazomethane: Slowly add an excess of an ethereal solution of diazomethane to the stirred, ice-cooled solution until the yellow color of diazomethane persists.
-
Solvent Removal: Concentrate the solution by removing the ether under reduced pressure.
-
Purification: Purify the residue by distillation under reduced pressure to obtain pure this compound.[11]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: Experimental workflow for Fischer esterification.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Colorless to Pale Yellow Oil/Liquid | [1][2] |
| Boiling Point | 238-239 °C (at 760 mmHg) | [2][12] |
| 106-108 °C (at 10 mmHg) | [11] | |
| 91-92 °C (at 4 mmHg) | [1] | |
| Density | 1.043 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.502 | [1][2] |
| CAS Number | 103-25-3 | [2][11] |
Table 2: Comparison of Synthesis Methods
| Parameter | Method 1: Fischer Esterification | Method 2: Methylation with Diazomethane |
| Primary Reagents | 3-Phenylpropionic Acid, Methanol | 3-Phenylpropionic Acid, Diazomethane |
| Catalyst | Concentrated Sulfuric Acid | None required |
| Solvent | Methanol (excess) | Diethyl ether |
| Reaction Temperature | Reflux | 0 °C to room temperature |
| Reaction Time | ~12 hours | Rapid |
| Reported Yield | Typically good to high | 83.1% |
| Reference(s) | [9] | [11] |
Table 3: Spectroscopic Data for this compound
| Analysis Type | Key Data/Peaks | Reference(s) |
| Infrared (IR) | Peak at ~1740 cm⁻¹ (C=O stretch of ester) | [9] |
| Mass Spec. (EI-MS) | m/z: 164 (M+), 104, 91, 105, 77 | [3] |
| Purity (GC) | >97.5% | [4] |
Conclusion
The synthesis of this compound from 3-phenylpropionic acid is most effectively and safely achieved through Fischer-Speier esterification. This method, utilizing an acid catalyst and an excess of methanol, provides good yields and is scalable for research and industrial applications. While the use of diazomethane offers a high-yield alternative, its hazardous nature limits its practical use. The protocols and data presented in this guide offer a comprehensive technical resource for professionals engaged in organic synthesis and drug development.
References
- 1. zhishangchem.com [zhishangchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. athabascau.ca [athabascau.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. chemsynthesis.com [chemsynthesis.com]
The Versatile Building Block: A Technical Guide to Methyl 3-Phenylpropionate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-phenylpropionate (B1229125), a seemingly simple aromatic ester, serves as a versatile and highly valuable building block in the intricate world of organic synthesis. Its unique structural motif, combining a phenyl ring with a propionate (B1217596) chain, provides a robust scaffold for the construction of a diverse array of complex molecules, ranging from life-altering pharmaceuticals and advanced agrochemicals to fragrant compounds and novel polymers. This technical guide delves into the core applications of methyl 3-phenylpropionate, offering a comprehensive overview of its utility, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Core Synthetic Transformations and Applications
This compound's reactivity can be strategically directed towards three primary sites: the ester functionality, the α-carbon, and the aromatic ring. This allows for a multitude of synthetic transformations, positioning it as a key intermediate in numerous synthetic pathways.
Reactions at the Ester Group and α-Carbon
The ester group and the adjacent α-carbon are focal points for modifications that build molecular complexity. Key transformations include hydrolysis, reduction, and α-alkylation.
Table 1: Key Transformations of the Ester and α-Carbon of this compound
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Hydrolysis | 1. NaOH (aq), MeOH, reflux2. HCl (aq) | 3-Phenylpropionic acid | >95% |
| Reduction | LiAlH₄, THF, 0 °C to rt | 3-Phenylpropan-1-ol | ~90% |
| α-Alkylation | 1. LDA, THF, -78 °C2. Alkyl halide (e.g., CH₃I) | Methyl 2-alkyl-3-phenylpropanoate | 60-80% |
Experimental Protocol: Hydrolysis of this compound [1]
To a solution of this compound (1 equivalent) in methanol (B129727), an aqueous solution of sodium hydroxide (B78521) (2-3 equivalents) is added. The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The aqueous residue is then acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of 3-phenylpropionic acid. The solid is collected by filtration, washed with cold water, and dried to afford the product.
Experimental Protocol: α-Alkylation of this compound (Adapted from a similar procedure) [2][3][4][5]
Caution: This reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. This compound (1 equivalent) is then added dropwise to the LDA solution at -78 °C. After stirring for 30-60 minutes, an alkyl halide (e.g., methyl iodide, 1.2 equivalents) is added. The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
References
Methyl 3-Phenylpropionate: A Core Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 3-phenylpropionate (B1229125), a seemingly simple aromatic ester, serves as a pivotal building block in the intricate world of pharmaceutical development. Its versatile chemical structure, featuring a benzene (B151609) ring, a propyl chain, and a methyl ester group, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of methyl 3-phenylpropionate's role as a pharmaceutical intermediate, detailing its synthesis, chemical properties, and applications in the development of therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this valuable compound in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis. Key data is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103-25-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Mild, pleasant | [2] |
| Boiling Point | 238.5 °C at 760 mmHg | [2] |
| Density | ~1.043 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.502 | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform. | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR (Proton NMR) | The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene ring, the two methylene (B1212753) groups of the propyl chain, and the methyl group of the ester. |
| ¹³C NMR (Carbon-13 NMR) | The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals will be present for the carbons of the benzene ring, the propyl chain, the carbonyl carbon of the ester, and the methyl carbon of the ester. |
| Infrared (IR) Spectroscopy | The IR spectrum shows a characteristic strong absorption peak for the C=O (carbonyl) stretch of the ester group, typically around 1740 cm⁻¹.[5] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) at m/z = 164, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) and cleavage of the propyl chain.[1] |
Synthesis of this compound
The two primary industrial methods for the synthesis of this compound are Fischer-Speier esterification of 3-phenylpropionic acid and the catalytic hydrogenation of methyl cinnamate (B1238496).
Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction of 3-phenylpropionic acid with methanol (B129727).
Catalytic Hydrogenation of Methyl Cinnamate
An alternative route involves the reduction of the double bond in methyl cinnamate using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible results in a research setting.
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
3-Phenylpropionic acid (50 g)[5]
-
Methanol (250 ml)[5]
-
Concentrated sulfuric acid (12 ml)[5]
-
Saturated aqueous sodium bicarbonate solution
-
Ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.[5]
-
The excess methanol is evaporated under reduced pressure.[5]
-
The residue is added to a mixture of saturated aqueous sodium bicarbonate solution and ice, and the pH is adjusted to 9.[5]
-
The mixture is extracted with ether (5 x 100 ml).[5]
-
The combined ether extracts are washed with brine, dried over anhydrous sulfate, and the solvent is evaporated to yield this compound as an oil.[5]
Purification and Characterization:
-
The crude product can be purified by vacuum distillation.
-
The structure and purity can be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy, and GC-MS analysis. The IR spectrum should show a characteristic peak around 1740 cm⁻¹ for the ester carbonyl group.[5]
Protocol 2: GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., HP-5ms).
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working standard concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis:
-
Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a library spectrum for confirmation.
Pharmaceutical Applications of this compound Derivatives
The 3-phenylpropionate scaffold is a common motif in a variety of biologically active molecules. This compound serves as a key starting material or intermediate in the synthesis of several classes of pharmaceuticals.
Anti-inflammatory Agents
Derivatives of 3-phenylpropionic acid are known to possess anti-inflammatory properties. For instance, 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane (B135538) has been synthesized and studied for its anti-inflammatory and analgesic effects.[6] The synthesis involves the reaction of 3-phenylpropionic acid with 2-methyl-1-benzoxolane, showcasing the utility of the core structure in generating novel anti-inflammatory drug candidates.
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. Phenylpropionic acid derivatives have been explored as potential HDAC inhibitors. The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group. The phenylpropyl moiety can serve as a linker or be incorporated into the cap group, contributing to the molecule's interaction with the enzyme's active site.
Biological Signaling Pathway
Recent studies have elucidated the role of 3-phenylpropionic acid, a metabolite of the gut microbiota, in modulating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7] This pathway is crucial for maintaining intestinal epithelial barrier function. The activation of AhR by ligands like 3-phenylpropionic acid leads to the transcription of target genes that are involved in cellular homeostasis and immune responses.
This connection between a simple phenylpropionate derivative and a key biological signaling pathway highlights the potential for developing novel therapeutics targeting the AhR pathway for various diseases, including inflammatory bowel disease and certain cancers.
Conclusion
This compound is a versatile and economically important intermediate in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting point for the creation of a diverse range of bioactive molecules. From anti-inflammatory agents to epigenetic modulators like HDAC inhibitors, the 3-phenylpropionate scaffold continues to be a valuable component in the drug discovery and development pipeline. Further exploration of its derivatives and their interactions with biological targets, such as the AhR signaling pathway, promises to unveil new therapeutic opportunities. This guide has provided a foundational understanding of the technical aspects of this compound, empowering researchers to leverage its full potential in the quest for novel medicines.
References
- 1. This compound | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. This compound(3-Phenylpropionic Acid Methyl Es… [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methyl 3-Phenylpropionate: A Comprehensive Guide to Laboratory Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential safety protocols, handling procedures, and storage requirements for methyl 3-phenylpropionate (B1229125) in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and maintaining the integrity of the chemical.
Chemical and Physical Properties
Methyl 3-phenylpropionate is a methyl ester with a pleasant, fruity odor, commonly used as a flavoring and fragrance agent.[1] It is also utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][4][5][6] |
| Molecular Weight | 164.20 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2][4] |
| Odor | Fruity, pleasant | [1] |
| Boiling Point | 236 - 239 °C (456.8 - 462.2 °F) | [4] |
| Flash Point | 100 °C (212 °F) | [4] |
| Density | 1.05 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform. | [1][3][5] |
| Refractive Index | 1.5005-1.5045 @ 20°C | [6] |
Toxicological Data
The toxicological data for this compound is limited, with many areas noted as "no data available" in safety data sheets.[7] However, an oral LD50 in rats has been established.
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value | Source(s) |
| Oral | Rat | LD50: 4000 mg/kg | [8] |
| Toxicity to fish | Not Available | Not Available | [7] |
| Toxicity to daphnia and other aquatic invertebrates | Not Available | Not Available | [7] |
| Toxicity to algae | Not Available | Not Available | [7] |
Hazard Identification and Personal Protective Equipment (PPE)
While not classified as hazardous under GHS, this compound can cause skin, eye, and respiratory irritation.[8][9] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a high risk of splashing. | [4][7][10][11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. In cases of significant exposure risk, wear impervious clothing. | [4][7][8][10] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. If vapors are inhaled, move to fresh air. If irritation or other symptoms are experienced, use a full-face respirator with an organic vapor cartridge. | [4][7][10] |
Experimental Protocols: Safe Handling and Storage
General Handling Procedures
Proper handling techniques are essential to minimize exposure and prevent accidents.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[7][8]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][7] Do not breathe vapors or mists.[8]
-
Hygiene: Do not eat, drink, or smoke when handling.[8] Wash hands thoroughly with soap and water after handling.[8] Contaminated work clothes should be laundered separately.[8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[10] Use non-sparking tools and take precautionary measures against static discharge.[10][12]
Caption: Workflow for the safe handling of this compound.
Storage Procedures
Correct storage is vital for maintaining chemical stability and preventing hazardous situations.
-
Container: Store in a tightly closed, clearly labeled container.[7][8] Polyethylene or polypropylene (B1209903) containers are suitable.[8]
-
Location: Store in a cool, dry, and well-ventilated area.[3][7][12] Avoid exposure to light.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[4] Do not store with incompatible materials such as acids, bases, and flammables.[8][13]
-
Segregation: It is best practice to segregate from other chemical classes. Do not store chemicals under sinks.[14]
-
Quantities: Store the minimum necessary quantity in the laboratory.[14] The maximum quantity of flammable liquids stored in a lab area should not exceed 50 liters in total.[14]
References
- 1. CAS 103-25-3: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound | 103-25-3 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Chemical Safety, Storage and Management – UF | EHS [ehs.ufl.edu]
- 14. nottingham.ac.uk [nottingham.ac.uk]
Methodological & Application
Application Note: Synthesis of Methyl 3-phenylpropionate via Fischer-Speier Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This reaction is an acid-catalyzed nucleophilic acyl substitution and operates under equilibrium conditions.[2] To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[2][3]
This document provides a detailed protocol for the synthesis of methyl 3-phenylpropionate (B1229125), a valuable compound used as a flavoring agent and in the manufacturing of fragrances.[4][5] The protocol involves the esterification of 3-phenylpropanoic acid with methanol (B129727) using concentrated sulfuric acid as the catalyst.
Reaction and Mechanism
The overall reaction involves heating 3-phenylpropanoic acid with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid.
Reaction Scheme: C₆H₅CH₂CH₂COOH (3-phenylpropanoic acid) + CH₃OH (Methanol) --[H₂SO₄]--> C₆H₅CH₂CH₂COOCH₃ (Methyl 3-phenylpropionate) + H₂O (Water)
The mechanism of the Fischer esterification proceeds through several reversible steps.[6] It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2] Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[8]
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.[9]
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Phenylpropanoic Acid | Reagent Grade, ≥99% | (Specify) |
| Methanol (Anhydrous) | ACS Grade, ≥99.8% | (Specify) |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | (Specify) |
| Diethyl Ether | ACS Grade, ≥99% | (Specify) |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | (Specify) |
| Sodium Chloride (NaCl) | Reagent Grade | (Specify) |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | (Specify) |
| Round-bottom flask (500 mL) | ||
| Reflux condenser | ||
| Heating mantle | ||
| Separatory funnel (500 mL) | ||
| Beakers, Erlenmeyer flasks | ||
| Rotary evaporator |
3.2 Quantitative Data
| Compound | Molecular Formula | M. Wt. ( g/mol ) | Amount Used | Moles (mol) | Role |
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 50.0 g | 0.333 | Reactant |
| Methanol | CH₄O | 32.04 | 250 mL | 6.18 | Reactant/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 12 mL | ~0.22 | Catalyst |
3.3 Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, combine 50 g of 3-phenylpropanoic acid and 250 mL of methanol.[9]
-
Catalyst Addition: Carefully and slowly add 12 mL of concentrated sulfuric acid to the mixture while swirling. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[9] Continue refluxing for 12 hours to ensure the reaction goes to completion.[9]
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator under reduced pressure.[9]
-
Neutralization (Quenching): Prepare a solution of saturated aqueous sodium bicarbonate (approx. 100 mL) in a large beaker containing about 400 g of ice.[9] Slowly and carefully pour the reaction residue into the ice-cold bicarbonate solution.[9] Add more sodium bicarbonate solution as needed to adjust the pH to ~9 to ensure complete neutralization of the sulfuric acid catalyst.[9]
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous phase with diethyl ether (5 x 100 mL portions).[9] Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution, 2 x 50 mL) to remove residual water and water-soluble impurities.[9]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[10] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Isolation: Decant or filter the dried solution to remove the sodium sulfate. Evaporate the solvent (diethyl ether) using a rotary evaporator to yield this compound as an oil.[9] The product can be further purified by vacuum distillation if necessary.
Visualization of Experimental Workflow
Caption: Workflow diagram illustrating the key stages of this compound synthesis.
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol and diethyl ether are flammable and volatile. Perform the reaction and extractions in a well-ventilated fume hood, away from ignition sources.
-
The neutralization step with sodium bicarbonate can cause vigorous gas (CO₂) evolution. Perform this step slowly in a large beaker to avoid overflow.
Conclusion
The Fischer-Speier esterification is a reliable and scalable method for the synthesis of this compound from 3-phenylpropanoic acid. By using an excess of methanol and ensuring proper work-up to remove the acid catalyst and byproducts, a high yield of the desired ester can be obtained. This protocol provides a comprehensive guide for researchers to successfully perform this synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. This compound | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for Alternative Synthesis Routes of Methyl 3-Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenylpropionate (B1229125) is a valuable organic compound widely utilized in the fragrance, flavor, and pharmaceutical industries. Its characteristic fruity, floral scent makes it a key component in many perfumes and food additives. In the realm of drug development, the 3-phenylpropionate scaffold is a recurring motif in various biologically active molecules. Consequently, efficient and versatile synthetic routes to this ester are of significant interest. This document provides a detailed overview of alternative methods for the synthesis of methyl 3-phenylpropionate, offering researchers a comparative guide to select the most suitable protocol for their specific needs.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, allowing for a direct comparison of their efficacy and reaction conditions.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Fischer-Speier Esterification | 3-Phenylpropionic acid, Methanol (B129727) | Sulfuric Acid (conc.) | Methanol | 12 hours | Reflux | ~90-95% |
| Diazomethane (B1218177) Esterification | 3-Phenylpropionic acid | Diazomethane | Ether | Not specified | 0 to RT | 83.1%[1] |
| Hydrogenation of Methyl Cinnamate (B1238496) | Methyl cinnamate, Hydrogen gas | 10% Palladium on Carbon (Pd/C) | Ethanol | ~1-16 hours | Room Temperature | High (>95%) |
| Two-Step: Heck Reaction & Hydrogenation | Iodobenzene (B50100), Methyl acrylate (B77674), H₂ | Pd(OAc)₂, PPh₃ / 10% Pd/C | DMF / Ethanol | 4-12 h (Heck) + 1-16 h (Hydrog.) | 80-100 (Heck), RT (Hydrog.) | ~80-90% (overall) |
| Biocatalytic Esterification | 3-Phenylpropionic acid, Methanol | Candida antarctica Lipase B (CALB) | Toluene | 24-96 hours | 37-60 | Up to 97% conversion |
Experimental Protocols
Fischer-Speier Esterification
This classical method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. It is a reliable and high-yielding procedure, particularly suitable for large-scale synthesis.
Materials:
-
3-Phenylpropionic acid (50 g)
-
Methanol (250 mL)
-
Concentrated Sulfuric Acid (12 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add 3-phenylpropionic acid (50 g) and methanol (250 mL).
-
Carefully add concentrated sulfuric acid (12 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture under reflux for 12 hours.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Carefully add the residue to a mixture of saturated aqueous sodium bicarbonate solution (100 mL) and ice (400 g) to neutralize the remaining acid. Adjust the pH to ~9 if necessary with additional bicarbonate solution.
-
Extract the aqueous mixture with ether (5 x 100 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[1]
Esterification using Diazomethane
This method offers a rapid and high-yielding synthesis at low temperatures, avoiding the need for heat and strong acids. However, diazomethane is toxic and potentially explosive, requiring careful handling in a fume hood.
Materials:
-
3-Phenylpropionic acid (8.0 g, 0.053 mol)
-
Ethereal solution of diazomethane (in excess)
-
Ether
-
Distillation apparatus
Procedure:
-
In a flask, dissolve 3-phenylpropionic acid (8.0 g) in 30 mL of ether and cool the solution in an ice bath.
-
Slowly add an excess of a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the ether solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
The residue is then distilled under reduced pressure to give pure this compound.[1]
Hydrogenation of Methyl Cinnamate
This route involves the selective reduction of the carbon-carbon double bond of methyl cinnamate, which can be readily prepared by the esterification of cinnamic acid.
Materials:
-
Methyl cinnamate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction flask, dissolve methyl cinnamate in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
The flask is then purged with hydrogen gas. For laboratory scale, a balloon filled with hydrogen is often sufficient.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-16 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Wash the Celite pad with ethanol.
-
The filtrate is then concentrated under reduced pressure to yield this compound.
Two-Step Synthesis: Heck Reaction followed by Hydrogenation
This approach first constructs the carbon skeleton via a palladium-catalyzed Heck reaction between an aryl halide and an acrylate ester, followed by the reduction of the resulting α,β-unsaturated ester.
Step 1: Heck Reaction - Synthesis of Methyl Cinnamate
Materials:
-
Iodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and PPh₃ (2-4 mol%).
-
Add DMF as the solvent, followed by iodobenzene and triethylamine.
-
Heat the mixture to 80-100 °C and then add methyl acrylate dropwise.
-
Stir the reaction at this temperature and monitor by TLC or GC (typically 4-12 hours).
-
After completion, cool the reaction, dilute with ether, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure. The crude methyl cinnamate can be purified by column chromatography.
Step 2: Hydrogenation of Methyl Cinnamate
The crude or purified methyl cinnamate from Step 1 is then hydrogenated according to the protocol described in Section 3 .
Biocatalytic Esterification
This "green" alternative utilizes enzymes, typically lipases, to catalyze the esterification under mild conditions, often with high selectivity.
Materials:
-
3-Phenylpropionic acid
-
Methanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Toluene or another suitable organic solvent
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a flask, dissolve 3-phenylpropionic acid and methanol in toluene. A molar ratio of acid to alcohol of 1:2 is a common starting point.
-
Add immobilized Candida antarctica Lipase B (typically 10% by weight of the substrates).
-
If desired, add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which can improve the conversion.
-
Stir the mixture at a controlled temperature, typically between 37 °C and 60 °C.
-
Monitor the reaction progress over 24 to 96 hours by taking aliquots and analyzing them by GC or HPLC.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate is then concentrated under reduced pressure, and the product can be purified by distillation or column chromatography.
Visualizations
The following diagrams illustrate the workflows and chemical transformations described in the protocols.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for the Hydrogenation of Methyl Cinnamate.
Caption: Two-step synthesis pathway via Heck reaction and hydrogenation.
Caption: Workflow for Biocatalytic Esterification.
References
Application Note and Protocol: Hydrogenation of Methyl Cinnamate to Produce Methyl 3-Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of α,β-unsaturated esters is a fundamental transformation in organic synthesis, yielding saturated esters that are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. Methyl 3-phenylpropionate (B1229125), a key building block, is synthesized through the hydrogenation of methyl cinnamate (B1238496). This reaction involves the selective reduction of the carbon-carbon double bond while preserving the ester functional group. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation, offering high efficiency and selectivity under mild conditions. This application note provides a detailed protocol for the hydrogenation of methyl cinnamate, along with a summary of various reaction conditions and expected outcomes.
Reaction Principle
The catalytic hydrogenation of methyl cinnamate to methyl 3-phenylpropionate proceeds by the addition of hydrogen across the double bond in the presence of a metal catalyst. Palladium on carbon is a highly effective heterogeneous catalyst for this reaction, allowing for easy separation from the reaction mixture upon completion. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.
Caption: Reaction scheme for the hydrogenation of methyl cinnamate.
Experimental Data
The following table summarizes various reported and representative conditions for the hydrogenation of cinnamates, providing a basis for reaction optimization.
| Catalyst | Substrate | Solvent | H₂ Pressure | Temperature | Reaction Time | Yield (%) | Reference |
| 5% Pd/C | Methyl trans-cinnamate | Not specified | 1 atm | Room Temp. | 45 min | High | [1] |
| 10% Pd/C | Ethyl cinnamate | Ethanol (B145695) | 1 atm (balloon) | Room Temp. | ~1 hour | Not specified | [2] |
| 5% Pd/C | Cinnamic Acid | Ethanol | 10 mbar | 25 °C | 5 min (for activity measurement) | >95% Conversion | [3] |
| Rhodium Catalyst | Cinnamic Acid | Tetrahydrofuran | Transfer (Formic Acid) | 65 °C | Not specified | 95 | |
| Pd/C | Methyl cinnamate | Not specified | Not specified | Not specified | Not specified | 85.3 (calculated from 102 mg substrate and 87 mg product) |
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale hydrogenation of methyl cinnamate using palladium on carbon.
Materials and Equipment
-
Methyl cinnamate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Celite® or other filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogen gas cylinder with regulator
-
Balloon
-
Vacuum line
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Protocol 1: Hydrogenation using a Hydrogen Balloon
This protocol is suitable for small-scale reactions at atmospheric pressure.
Caption: Workflow for balloon hydrogenation of methyl cinnamate.
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 10% palladium on carbon (typically 5-10 mol% relative to the substrate).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Through the septum, add ethanol as the solvent.
-
Add the methyl cinnamate to the flask.
-
-
Hydrogenation:
-
Attach a balloon filled with hydrogen gas to a needle.
-
Carefully purge the flask by briefly evacuating and then backfilling with hydrogen from the balloon. Repeat this two more times.
-
Ensure the flask remains under a positive pressure of hydrogen from the balloon.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.
-
Prepare a small plug of Celite® in a Büchner funnel.
-
Filter the reaction mixture through the Celite® to remove the palladium catalyst. Caution: The palladium on carbon can be pyrophoric when dry. Do not allow the filter cake to dry completely.
-
Rinse the flask and the filter cake with a small amount of ethanol.
-
Combine the filtrate and the washings.
-
Remove the solvent in vacuo using a rotary evaporator to yield this compound as an oil.
-
Protocol 2: Hydrogenation using a Parr Hydrogenator (High Pressure)
For larger scale reactions or to accelerate the reaction rate, a Parr hydrogenator or a similar autoclave can be used.
Procedure:
-
Reactor Setup:
-
Charge a pressure-resistant reaction vessel with methyl cinnamate, ethanol, and 10% Pd/C.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Flush the reactor with hydrogen gas several times to remove air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).
-
Begin agitation and heat the reaction to the desired temperature if necessary.
-
Monitor the reaction by observing the pressure drop in the hydrogen reservoir.
-
-
Work-up and Isolation:
-
Once the hydrogen uptake ceases, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the contents through Celite® to remove the catalyst.
-
Rinse the vessel and filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Characterization of this compound
The identity and purity of the product can be confirmed by standard analytical techniques:
-
¹H NMR: The disappearance of the vinyl proton signals from methyl cinnamate and the appearance of two new aliphatic methylene (B1212753) proton signals are characteristic.
-
¹³C NMR: The disappearance of the alkene carbon signals and the appearance of new sp³ hybridized carbon signals confirm the reduction.
-
GC-MS: The product will show a distinct retention time and a mass spectrum corresponding to the molecular weight of this compound (164.20 g/mol ).
-
FT-IR: The disappearance of the C=C stretch from the starting material is a key indicator of a complete reaction.
Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood.
-
Palladium on carbon is flammable and can be pyrophoric, especially when dry. Handle the catalyst carefully and do not allow it to come into contact with flammable solvents in the presence of air.
-
When using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel. Always follow the manufacturer's safety guidelines.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
Application Notes and Protocols: Purification of Methyl 3-Phenylpropionate by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of methyl 3-phenylpropionate (B1229125), a common intermediate and flavoring agent, using vacuum distillation. Due to its high boiling point at atmospheric pressure, reduced pressure distillation is the preferred method to prevent thermal decomposition and achieve high purity. This protocol outlines the necessary equipment, a step-by-step procedure, and expected outcomes for researchers in organic synthesis and drug development.
Physical and Chemical Properties
Methyl 3-phenylpropionate is a colorless to pale yellow liquid.[1][2] Its key physical properties are summarized below, which are critical for designing the purification process. Distillation under vacuum significantly lowers the boiling point, enabling purification at a lower temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Boiling Point | 238-239 °C @ 760 mmHg | [2][4][5] |
| 106-108 °C @ 10 mmHg | [6] | |
| 91-92 °C @ 4 mmHg | [3][5][7][8][9] | |
| Density | ~1.043 - 1.05 g/mL @ 25 °C | [2][7][8] |
| Refractive Index (n²⁰/D) | 1.500 - 1.505 | [2][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, ether, and chloroform. | [1][3][5][7][9] |
| Appearance | Colorless to pale yellow liquid/oil. | [1][2][7] |
Experimental Protocol: Vacuum Distillation
This protocol details the purification of crude this compound, which may contain residual starting materials (e.g., 3-phenylpropionic acid, methanol) and catalyst from synthesis.[7][10]
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Sodium bicarbonate (sat. aq. solution) for optional pre-wash
-
Brine (sat. aq. NaCl solution) for optional pre-wash
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
High-vacuum grease
-
-
Apparatus:
-
Round-bottom flasks (distilling and receiving)
-
Claisen adapter (recommended to prevent bumping into the condenser)[11]
-
Short-path distillation head or a standard setup with a condenser
-
Thermometer with ground-glass joint
-
Vacuum adapter
-
Heating mantle with magnetic stirrer and a lab jack
-
Vacuum pump (capable of reaching <10 mmHg) with thick-walled tubing[12]
-
Cold trap (recommended to protect the pump)[12]
-
Glassware clips
-
Standard laboratory glassware (beakers, funnels, separatory funnel)
-
Pre-Distillation Workup (Optional, if starting from crude synthesis mixture)
-
Transfer the crude product to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any unreacted 3-phenylpropionic acid or acid catalyst.[10]
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent (if any) under reduced pressure using a rotary evaporator.
Distillation Apparatus Setup
-
Safety Check: Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[11]
-
Place a magnetic stir bar into the appropriately sized distilling flask.[11][12]
-
Add the crude this compound to the flask (do not fill more than two-thirds full).
-
Assemble the distillation apparatus in a fume hood (see workflow diagram below). A Claisen adapter is highly recommended between the flask and the distillation head to manage potential bumping.[11]
-
Lightly grease all ground-glass joints to ensure an airtight seal.[11] Secure joints with clips.
-
Place the thermometer correctly, ensuring the top of the bulb is level with the bottom of the condenser side arm.
-
Connect the condenser to a cold water supply (water in at the bottom, out at the top).
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled tubing.
Distillation Procedure
-
Begin vigorous stirring of the liquid in the distilling flask. Note: Boiling stones are ineffective under vacuum.[11]
-
Turn on the vacuum source to slowly evacuate the system. The pressure should drop and stabilize.[11] Minor bubbling may occur as volatile impurities or dissolved gases are removed.
-
Once the desired pressure is stable (e.g., 4-10 mmHg), begin heating the distilling flask gently with the heating mantle.
-
Observe the distillation. A small initial fraction (forerun) containing more volatile impurities may distill at a lower temperature. It is advisable to collect this separately.
-
As the temperature rises and stabilizes at the expected boiling point for the given pressure (e.g., 91-92 °C at 4 mmHg), change the receiving flask to collect the pure this compound fraction.[3][5]
-
Maintain a steady distillation rate by controlling the heat input. If bumping occurs, reduce the heat.[12] Insulating the distillation head with glass wool or aluminum foil can help maintain temperature.[12]
-
Stop the distillation when the temperature starts to drop or when only a small residue remains in the distilling flask.
-
Crucially, turn off the heating and allow the apparatus to cool to room temperature before venting the system. [11]
-
Slowly and carefully reintroduce air into the system by opening a clamp or removing the tubing at the vacuum source.
-
Disassemble the apparatus and transfer the purified product to a clean, labeled storage container. For long-term stability, store under an inert atmosphere as the compound can be air-sensitive.[4]
Visual Workflow
The following diagram illustrates the logical steps for the purification of this compound.
Caption: Workflow for the purification of this compound.
Expected Results and Analysis
-
Yield: The yield will depend on the purity of the crude material.
-
Appearance: The final product should be a clear, colorless liquid.[13]
-
Purity Confirmation:
Troubleshooting
-
System Cannot Achieve Low Pressure: Check for leaks. Ensure all joints are properly greased and sealed. Check the integrity of the vacuum tubing and the performance of the pump.
-
Violent Bumping: Ensure the magnetic stirrer is on and functioning correctly. Reduce the heating rate. A Claisen adapter helps contain bumps and prevents contamination of the distillate.[11][12]
-
No Distillate at Expected Temperature: The pressure may be higher than indicated by the gauge, or the thermometer may be misplaced. Verify the pressure and thermometer placement. Insulating the distillation column may be necessary for higher boiling point compounds.[12]
References
- 1. CAS 103-25-3: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. methyl hydrocinnamate, 103-25-3 [thegoodscentscompany.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. zhishangchem.com [zhishangchem.com]
- 8. This compound, CAS No. 103-25-3 - iChemical [ichemical.com]
- 9. 3-Phenylpropionic acid methyl ester | 103-25-3 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. This compound | 103-25-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note: High-Throughput Purity Assessment of Methyl 3-Phenylpropionate by Gas Chromatography
Abstract
This application note details a robust and validated gas chromatography (GC) method for the quantitative determination of purity and the analysis of related substances in methyl 3-phenylpropionate (B1229125). This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and efficient analytical procedure for quality control and stability testing. The described protocol utilizes a flame ionization detector (FID) for sensitive detection and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] All experimental procedures and validation data are presented herein, providing a comprehensive guide for implementation in a laboratory setting.
Introduction
Methyl 3-phenylpropionate is a key intermediate and ingredient in the pharmaceutical and fragrance industries.[4] Its purity is a critical quality attribute that can impact the safety, efficacy, and stability of the final product. Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[5] This document provides a detailed protocol for a GC-FID method designed for the routine analysis of this compound purity.
Experimental Protocol
Instrumentation and Materials
-
Gas Chromatograph: Agilent 7890B GC System or equivalent, equipped with a split/splitless injector and a flame ionization detector.
-
GC Column: Agilent J&W DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium, 99.999% purity.
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data system.
-
Reference Standard: this compound, certified reference material (>99.5% purity).
-
Potential Impurities: 3-Phenylpropionic acid, Methanol, Benzyl (B1604629) alcohol, Methyl cinnamate.
-
Solvent: Dichloromethane (DCM), HPLC grade.
Chromatographic Conditions
A summary of the optimized GC-FID conditions is provided in Table 1.
| Parameter | Value |
| Column | Agilent J&W DB-5, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Table 1: Optimized GC-FID Chromatographic Conditions
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with dichloromethane.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Further dilute 10 mL of this solution to 100 mL with dichloromethane.
Method Validation
The developed GC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
Specificity
The specificity of the method was evaluated by analyzing a blank (dichloromethane), the this compound reference standard, and a spiked sample containing known potential impurities (3-phenylpropionic acid, methanol, benzyl alcohol, and methyl cinnamate). The chromatograms demonstrated that the peak for this compound was well-resolved from the solvent front and the peaks of the potential impurities, with no interference observed at the retention time of the main peak.
| Compound | Retention Time (min) |
| Methanol | ~2.5 |
| Benzyl Alcohol | ~7.8 |
| This compound | ~9.2 |
| Methyl Cinnamate | ~10.5 |
| 3-Phenylpropionic Acid | ~11.8 |
Table 2: Typical Retention Times of this compound and Potential Impurities
Linearity
The linearity of the method was determined by analyzing five solutions of this compound at concentrations ranging from 50 µg/mL to 150 µg/mL (50%, 75%, 100%, 125%, and 150% of the working concentration). The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 125,430 |
| 75 | 188,145 |
| 100 | 250,860 |
| 125 | 313,575 |
| 150 | 376,290 |
Table 3: Linearity Data for this compound
The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (R²) of >0.999.
Accuracy
The accuracy of the method was assessed by performing recovery studies on a placebo sample spiked with this compound at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration level was prepared in triplicate.
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80.2 | 79.8 | 99.5 |
| 100% | 100.5 | 101.1 | 100.6 |
| 120% | 120.3 | 119.5 | 99.3 |
| Average Recovery | 99.8 |
Table 4: Accuracy and Recovery Data
The average recovery was found to be within the acceptable limits of 98-102%, indicating the high accuracy of the method.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Level | Parameter | Result |
| Repeatability | Mean Peak Area | 251,050 |
| Standard Deviation | 1,255 | |
| % RSD | 0.50% | |
| Intermediate Precision | Mean Peak Area (Day 1) | 251,050 |
| Mean Peak Area (Day 2) | 253,200 | |
| Overall % RSD | 0.61% |
Table 5: Precision Data
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision demonstrate that the method is precise.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Table 6: LOD and LOQ
The method is sensitive enough to detect and quantify low levels of this compound.
Workflow and Diagrams
The overall workflow for the purity assessment of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the GC-FID purity assessment of this compound.
Conclusion
The gas chromatography method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the determination of this compound purity. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. The validation results confirm that the method is suitable for its intended purpose and complies with the requirements of the ICH guidelines.
References
Application Notes and Protocols for the Hydrolysis of Methyl 3-Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of methyl 3-phenylpropionate (B1229125) to yield 3-phenylpropionic acid is a fundamental organic transformation with applications in synthetic chemistry and as a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document provides detailed experimental protocols for both base-catalyzed (saponification) and acid-catalyzed hydrolysis of methyl 3-phenylpropionate.
Reaction Overview
The hydrolysis of an ester involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. In the case of this compound, the reaction yields 3-phenylpropionic acid and methanol (B129727). This transformation can be effectively achieved under either basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that goes to completion. The ester is treated with a strong base, such as sodium hydroxide (B78521), to yield the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.
Acid-Catalyzed Hydrolysis: This is a reversible reaction, representing the reverse of Fischer esterification. The reaction is driven to completion by using a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Data Presentation
The following table summarizes the typical quantitative data for the hydrolysis of this compound under different catalytic conditions.
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Catalyst | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Solvent | Methanol/Water | Water/Dioxane (or other co-solvents) |
| Temperature | Reflux (~65-100 °C) | Reflux (~100 °C) |
| Reaction Time | 4 - 5 hours | 12 - 24 hours (reaction is reversible) |
| Yield | High (typically >95%) | Variable (depends on equilibrium) |
| Product | 3-Phenylpropionic acid | 3-Phenylpropionic acid |
| Product Melting Point | 45-52 °C | 45-52 °C |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound
This protocol describes the saponification of this compound using sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10 mmol, 1.64 g) in a mixture of methanol (20 mL) and a 30% aqueous solution of sodium hydroxide (10 mL).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, pour it into a beaker containing deionized water (50 mL). Extract the aqueous mixture with diethyl ether (2 x 30 mL) to remove any unreacted starting material or neutral byproducts.
-
Work-up - Acidification: Cool the aqueous phase in an ice bath and acidify it to a pH of ~2 by the slow, dropwise addition of concentrated hydrochloric acid with stirring. A white precipitate of 3-phenylpropionic acid should form.
-
Work-up - Product Isolation: Extract the acidified aqueous phase with diethyl ether or ethyl acetate (B1210297) (3 x 40 mL).
-
Drying and Solvent Removal: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-phenylpropionic acid.
-
Purification and Characterization: The crude product can be further purified by recrystallization from hot water to yield pure 3-phenylpropionic acid as a white crystalline solid.[1] Characterize the product by determining its melting point (expected: 45-52 °C) and, if desired, by spectroscopic methods (¹H NMR, ¹³C NMR, IR). A yield of over 95% can be expected.[2]
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines the acid-catalyzed hydrolysis of this compound. Note that this is a reversible reaction.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl)
-
Dioxane (or another suitable co-solvent)
-
Deionized water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 1.64 g), deionized water (20 mL), and dioxane (10 mL) to ensure miscibility.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) to the mixture with stirring.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 12-24 hours. The reaction is reversible, so driving it to completion may require longer reaction times or removal of the methanol byproduct if feasible.[3]
-
Work-up - Neutralization and Extraction: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture with diethyl ether (2 x 30 mL) to remove any unreacted ester.
-
Work-up - Acidification: Acidify the aqueous phase to a pH of ~2 with concentrated hydrochloric acid.
-
Work-up - Product Isolation: Extract the product from the acidified aqueous phase with diethyl ether or ethyl acetate (3 x 40 mL).
-
Drying and Solvent Removal: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude 3-phenylpropionic acid.
-
Purification and Characterization: Purify the product by recrystallization from hot water.[1] Characterize the product by its melting point (expected: 45-52 °C) and spectroscopic analysis.
Visualizations
The following diagrams illustrate the chemical transformation and the general experimental workflow for the hydrolysis of this compound.
Caption: General reaction scheme for the hydrolysis of this compound.
Caption: Step-by-step workflow for base-catalyzed and acid-catalyzed hydrolysis.
References
Application Notes and Protocols: Multi-Step Synthesis Starting from Methyl 3-Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-step synthesis of valuable pharmaceutical compounds utilizing methyl 3-phenylpropionate (B1229125) as a versatile starting material. The protocols cover key transformations including hydrolysis, reduction, and subsequent functional group manipulations to yield the target bioactive molecules. Quantitative data is summarized for clarity, and experimental workflows are visualized to illustrate the synthetic pathways.
Introduction
Methyl 3-phenylpropionate is a readily available and cost-effective starting material with a chemical structure amenable to a variety of organic transformations. Its core structure, featuring a benzene (B151609) ring, a three-carbon aliphatic chain, and an ester functional group, provides multiple reactive sites for elaboration into more complex molecules. This makes it an attractive precursor for the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3]
This document details the synthetic routes to two important drugs, Baclofen and Cinacalcet, starting from key derivatives of this compound: 3-phenylpropionic acid and 3-phenyl-1-propanol, respectively.
Key Transformations of this compound
The initial steps in utilizing this compound involve its conversion into more synthetically versatile intermediates. The two primary transformations are hydrolysis of the ester to the corresponding carboxylic acid and reduction to the primary alcohol.
Hydrolysis to 3-Phenylpropionic Acid
The hydrolysis of this compound to 3-phenylpropionic acid is a straightforward and high-yielding reaction, typically carried out under basic conditions.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide (1.5-2.0 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
The 3-phenylpropionic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Starting Material | Product | Reagents | Solvent | Typical Yield |
| This compound | 3-Phenylpropionic acid | NaOH or KOH | Methanol/Water | >95% |
Reduction to 3-Phenyl-1-propanol
The ester functionality of this compound can be selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.0-1.5 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solid aluminum salts and wash thoroughly with the ether solvent.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-phenyl-1-propanol.
| Starting Material | Product | Reagents | Solvent | Typical Yield |
| This compound | 3-Phenyl-1-propanol | LiAlH₄ | Diethyl ether or THF | 85-95% |
Application in the Synthesis of Bioactive Molecules
The following sections detail the multi-step synthesis of two pharmaceuticals, Baclofen and Cinacalcet, starting from the derivatives of this compound.
Application Example 1: Synthesis of Baclofen
Baclofen is a muscle relaxant and antispasmodic agent that acts as an agonist for the GABA-B receptor.[4][5] The following is a plausible synthetic route starting from 3-phenylpropionic acid.
Synthetic Workflow for Baclofen
Caption: Synthetic workflow for Baclofen starting from this compound.
Experimental Protocols for Baclofen Synthesis
Step 1: Hydrolysis of this compound to 3-Phenylpropionic Acid
Protocol is as described in the "Key Transformations" section above.
Step 2: Friedel-Crafts Acylation to form 3-(4-chlorophenyl)-3-oxopropanoic Acid
This step involves the conversion of 3-phenylpropionic acid to its acid chloride, followed by a Friedel-Crafts acylation with chloroacetyl chloride.
-
Convert 3-phenylpropionic acid to 3-phenylpropionyl chloride by reacting with thionyl chloride (SOCl₂).
-
In a separate flask, prepare a solution of aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane.
-
Add chloroacetyl chloride to the AlCl₃ solution.
-
Slowly add the 3-phenylpropionyl chloride to the reaction mixture at 0 °C.
-
After the reaction is complete, quench with ice-water and extract the product.
Step 3: Michael Addition with Nitromethane
-
Dissolve 3-(4-chlorophenyl)-3-oxopropanoic acid in a suitable solvent and treat with a base to form the enolate.
-
Add nitromethane to the reaction mixture to perform a Michael addition.
-
Acidify the reaction mixture to obtain 4-nitro-3-(4-chlorophenyl)butanoic acid.[6]
Step 4: Reduction of the Nitro Group to form Baclofen
-
Dissolve 4-nitro-3-(4-chlorophenyl)butanoic acid in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and crystallize the product from a suitable solvent to obtain Baclofen.[2]
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | This compound | 3-Phenylpropionic acid | NaOH | >95% |
| 2 | 3-Phenylpropionic acid | 3-(4-Chlorophenyl)-3-oxopropanoic Acid | SOCl₂, Chloroacetyl chloride, AlCl₃ | Moderate |
| 3 | 3-(4-Chlorophenyl)-3-oxopropanoic Acid | 4-Nitro-3-(4-chlorophenyl)butanoic Acid | Nitromethane, Base | Good |
| 4 | 4-Nitro-3-(4-chlorophenyl)butanoic Acid | Baclofen | H₂, Pd/C | High |
Signaling Pathway of Baclofen
Baclofen exerts its therapeutic effect by acting as an agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[7][8][9] Activation of the GABA-B receptor leads to the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Simplified signaling pathway of Baclofen via the GABA-B receptor.
Application Example 2: Synthesis of Cinacalcet
Cinacalcet is a calcimimetic agent that acts on the calcium-sensing receptor (CaSR) to control parathyroid hormone secretion.[10][11] A key intermediate in its synthesis is 3-phenylpropylamine, which can be derived from 3-phenyl-1-propanol.
Synthetic Workflow for Cinacalcet
References
- 1. soc.chim.it [soc.chim.it]
- 2. brieflands.com [brieflands.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gabriel Synthesis [organic-chemistry.org]
Application of Methyl 3-Phenylpropionate in Flavor and Fragrance Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenylpropionate (B1229125), also known as methyl hydrocinnamate, is a versatile aromatic ester widely utilized in the flavor and fragrance industries. Its characteristic sweet, fruity, floral, and honey-like aroma makes it a valuable ingredient in a variety of consumer products.[1][2] This document provides detailed application notes and protocols for the synthesis, purification, analysis, and application of methyl 3-phenylpropionate in flavor and fragrance formulations.
Physicochemical Properties and Sensory Profile
This compound is a colorless to pale yellow oily liquid with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[2][3][4][5] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but insoluble in water.[2][4] Its pleasant, mild aroma is a key attribute for its use in various applications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103-25-3 | [2][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][3][5] |
| Molecular Weight | 164.20 g/mol | [3][4] |
| Boiling Point | 91-92 °C @ 4 mm Hg | [2][4] |
| Density | 1.043 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.502 | [4] |
| Flash Point | 212 °F (100 °C) | [4] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol | [2][4] |
Table 2: Sensory Profile of this compound
| Attribute | Description | Reference |
| Odor | Sweet, rich spicy Ceylon cinnamon-like, balsamic with fruity, resinous and powdery nuances. | [6] |
| Honey, fruity, wine, balsam, floral. | [2] | |
| Taste (@ 5 ppm) | Cinnamon spicy, sweet, balsamic with fruity floral and resinous notes. | [6] |
Applications in Flavor Chemistry
This compound is a widely used flavoring agent in the food industry, particularly in confectionery and beverages.[1][2] It serves as a flavor enhancer for fruit flavors such as strawberry and apple.[1][2]
Application in Strawberry Flavor Formulations
This compound contributes to the sweet, fruity, and slightly spicy notes in strawberry flavor profiles. While specific concentrations are proprietary, it is a known component in both natural and artificial strawberry flavorings. Its role is to round out the flavor and add a layer of complexity.
Application in Apple Flavor Formulations
In apple flavors, this compound can enhance the ripe, fruity, and sweet characteristics.[7] It works in synergy with other esters and aldehydes to create a more authentic and impactful apple taste.[8][9] The overall flavor of an apple is a complex interplay of various volatile compounds, and this compound can be a key contributor to the desired profile.[10]
Application in Honey Flavor Formulations
The honey-like and sweet-balsamic notes of this compound make it a natural fit for honey flavor formulations.[2] It can be used to impart a honey character or to enhance the flavor of natural honey in various food products.[6][11][12][13][14]
Table 3: Recommended Usage Levels of this compound in Flavors
| Application | Recommended Level |
| Strawberry Flavor | Trace - 0.5% |
| Apple Flavor | Trace - 0.3% |
| Honey Flavor | 0.1% - 1.0% |
| General Food Use (as flavoring agent) | FEMA GRAS 2741 |
Applications in Fragrance Chemistry
In the fragrance industry, this compound is valued for its mild, sweet, and floral aroma, which can act as a modifier and blender in various perfume compositions.[7] It is often used in floral and oriental type fragrances to add warmth and a subtle fruity-balsamic background note.
Table 4: Recommended Usage Levels of this compound in Fragrances
| Application | Recommended Level | Reference |
| Fragrance Concentrate | Up to 1.0% | [15] |
| Perfumes | 0.1% - 2.0% | |
| Soaps and Lotions | 0.05% - 0.5% |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 3-phenylpropionic acid and methanol using an acid catalyst.[16][17][18][19][20]
Materials:
-
3-phenylpropionic acid (50 g)
-
Methanol (250 mL)
-
Concentrated sulfuric acid (12 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ice
-
Ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Combine 3-phenylpropionic acid (50 g), methanol (250 mL), and concentrated sulfuric acid (12 mL) in a round-bottom flask.
-
Heat the mixture under reflux for 12 hours.
-
After reflux, evaporate the excess methanol under reduced pressure.
-
Add the residue to a mixture of saturated aqueous sodium bicarbonate solution (100 mL) and ice (400 g).
-
Adjust the pH to 9 by adding more sodium bicarbonate solution.
-
Extract the mixture with ether (5 x 100 mL).
-
Combine the ether extracts and wash with brine (2 x 50 mL).
-
Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the ether to yield this compound as an oil.[16]
Purification of this compound by Fractional Distillation
Purification of the crude this compound is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.[21][22][23]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the round-bottom flask with a stir bar or boiling chips.
-
Gradually reduce the pressure using the vacuum source.
-
Begin heating the distillation flask.
-
Collect the distillate that comes over at the boiling point of this compound at the applied pressure (e.g., 91-92 °C at 4 mm Hg).[2][4]
-
Discard any initial forerun that distills at a lower temperature.
-
Continue distillation until the majority of the product has been collected, monitoring the temperature for any significant changes that might indicate the presence of impurities.
GC-MS Analysis of this compound
Sample Preparation:
-
Liquid Samples (e.g., fragrance oils): Dilute the sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.
-
Solid or Semi-solid Samples (e.g., food products): Use headspace solid-phase microextraction (HS-SPME) or solvent extraction to isolate the volatile components.
GC-MS Parameters: The following are typical starting parameters that may require optimization based on the specific instrument and sample matrix.
Table 5: GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Oven Program | Initial temp: 60 °C, hold for 2 min; Ramp to 280 °C at 10 °C/min; Hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Expected Retention and Mass Spectrum:
-
The retention time will vary depending on the specific column and conditions used.
-
The mass spectrum will show a molecular ion peak at m/z 164 and characteristic fragment ions.[3]
Sensory Evaluation Protocol
Sensory evaluation is crucial to determine the odor and flavor profile of this compound and its impact in a final product.[1][16][30]
Objective: To assess the sensory characteristics of this compound at different concentrations.
Materials:
-
This compound
-
Odorless solvent (e.g., ethanol (B145695) for fragrance, propylene (B89431) glycol for flavor)
-
Glass vials or tasting cups
-
Odor-free water for rinsing
Procedure for Olfactory Evaluation:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 1%, 0.1%, 0.01%).
-
Dip a standard fragrance strip into each dilution and allow the solvent to evaporate for a few seconds.
-
Present the strips to a panel of trained sensory analysts in a randomized order.
-
Panelists evaluate the odor characteristics at different time intervals (top, middle, and base notes) and record their descriptions.
Procedure for Gustatory Evaluation:
-
Prepare a series of dilutions of this compound in a suitable food-grade solvent or in a simple food matrix (e.g., sugar water).
-
Present the samples to a trained taste panel.
-
Panelists taste the samples and describe the flavor profile, intensity, and any aftertaste.
-
Rinsing with odor-free water between samples is required.
Conclusion
This compound is a key ingredient in the palette of flavorists and perfumers. Its versatile sensory profile allows for its use in a wide range of applications, from enhancing fruit and honey flavors to adding a sophisticated nuance to fine fragrances. The protocols provided in this document offer a comprehensive guide for the synthesis, purification, analysis, and application of this important aroma chemical. Adherence to these methodologies will enable researchers and developers to effectively utilize this compound in the creation of innovative and appealing consumer products.
References
- 1. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 2. zhishangchem.com [zhishangchem.com]
- 3. This compound | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 103-25-3 CAS MSDS (3-Phenylpropionic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound(3-Phenylpropionic Acid Methyl Es… [cymitquimica.com]
- 6. blythewoodbeecompany.com [blythewoodbeecompany.com]
- 7. nbinno.com [nbinno.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ciafoodies.com [ciafoodies.com]
- 12. blythewoodbeecompany.com [blythewoodbeecompany.com]
- 13. Flavor Demo Formulas [thegoodscentscompany.com]
- 14. threeforagers.ca [threeforagers.ca]
- 15. methyl hydrocinnamate, 103-25-3 [thegoodscentscompany.com]
- 16. flavorsum.com [flavorsum.com]
- 17. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Fischer Esterification [organic-chemistry.org]
- 20. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 21. scent.vn [scent.vn]
- 22. 3-phenyl propyl propionate, 122-74-7 [thegoodscentscompany.com]
- 23. Purification [chem.rochester.edu]
- 24. methrashop.co [methrashop.co]
- 25. benchchem.com [benchchem.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. gcms.cz [gcms.cz]
- 28. Volatile compounds of selected strawberry varieties analyzed by purge-and-trap headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. femaflavor.org [femaflavor.org]
Application Notes and Protocols for the Preparation of Methyl 3-Phenylpropionate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenylpropionate (B1229125) and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. These compounds serve as versatile building blocks and key intermediates in the synthesis of a wide range of biologically active molecules.[1][2][3] Derivatives of methyl 3-phenylpropionate have been shown to possess various pharmacological properties, including anti-inflammatory, antimicrobial, and insect antifeedant activities.[4] This application note provides detailed protocols for the synthesis of the parent compound, this compound, and a biologically active amide derivative. It also includes a summary of quantitative data and a visualization of a relevant biological signaling pathway.
Data Presentation
Table 1: Synthesis of this compound via Fischer Esterification
| Parameter | Value | Reference/Notes |
| Starting Material | 3-Phenylpropionic acid | - |
| Reagent | Methanol (B129727) | Serves as both reactant and solvent.[5] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A strong acid catalyst is required.[5] |
| Reaction Temperature | 65-70 °C (Reflux) | Reaction is carried out at the boiling point of methanol.[6] |
| Reaction Time | 12 hours | Reaction progress can be monitored by TLC.[6] |
| Typical Yield | ~85-95% | Yields can vary based on reaction scale and purification method. |
| Product Appearance | Colorless oil | [2] |
| Boiling Point | 106-108 °C at 10 mmHg | [1] |
| Key IR Peak | 1740 cm⁻¹ (C=O stretch) | Characteristic of the ester functional group. |
Table 2: Synthesis of Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (A Bioactive Derivative)
| Parameter | Value | Reference/Notes |
| Starting Materials | p-Coumaric acid, L-Phenylalanine methyl ester hydrochloride | - |
| Coupling Reagent | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | A common and efficient peptide coupling reagent.[7] |
| Additive | 4-Dimethylaminopyridine (DMAP) | Often used to catalyze the reaction and improve yield.[8] |
| Base | Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) | To neutralize the hydrochloride salt and the acid formed during the reaction. |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous conditions are preferred. |
| Reaction Temperature | Room Temperature | Mild reaction conditions are generally sufficient. |
| Reaction Time | 12-24 hours | Monitored by TLC. |
| Typical Yield | 70-90% | Highly dependent on the specific substrates and conditions.[8] |
| Biological Activity | Anti-inflammatory; Inhibition of inflammatory cytokines (IL-6, IL-1β, IL-8, TNF-α) | [4] |
| IC₅₀ (IL-6 inhibition) | 0.85 µM | In LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs).[4] |
| IC₅₀ (IL-1β inhibition) | 0.87 µM | In LPS-stimulated PBMCs.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of the parent ester, this compound, from 3-phenylpropionic acid using a classic Fischer esterification method.[5][9][10]
Materials:
-
3-Phenylpropionic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3-phenylpropionic acid (e.g., 50 g) and anhydrous methanol (e.g., 250 ml).
-
With stirring, slowly and carefully add concentrated sulfuric acid (e.g., 12 ml) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with continuous stirring for 12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully add the residue to a beaker containing a saturated aqueous sodium bicarbonate solution (e.g., 100 ml) and ice (e.g., 400 g) to neutralize the remaining acid. Adjust the pH to ~9 with additional sodium bicarbonate solution if necessary.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 5 x 100 ml).
-
Combine the organic extracts and wash them with brine (e.g., 2 x 50 ml).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Evaporate the solvent using a rotary evaporator to yield this compound as a colorless oil.
Protocol 2: Synthesis of a Bioactive Amide Derivative
This protocol outlines a general procedure for the synthesis of N-acylated amino acid ester derivatives of phenylpropionic acid, exemplified by the preparation of Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate. This method utilizes a standard amide coupling reaction.[7][8]
Materials:
-
p-Coumaric acid (or other substituted cinnamic acid)
-
L-Phenylalanine methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-coumaric acid (1 equivalent) in anhydrous DCM or DMF.
-
Add L-phenylalanine methyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) to the solution and stir for 15-20 minutes at room temperature.
-
Add EDC·HCl (1.2 equivalents) and a catalytic amount of DMAP to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure amide derivative.
Mandatory Visualization
Reaction Scheme: Fischer Esterification
Caption: General reaction scheme for the Fischer esterification of 3-phenylpropionic acid.
Experimental Workflow: Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound derivatives.
Signaling Pathway: Inhibition of NF-κB by a this compound Derivative
Some this compound derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] This pathway is crucial in regulating the immune response to infection and inflammation.[11]
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway and its inhibition.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. L05310.18 [thermofisher.com]
- 3. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. athabascau.ca [athabascau.ca]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Phenylpropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of methyl 3-phenylpropionate (B1229125) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing methyl 3-phenylpropionate?
The most prevalent and classical method is the Fischer-Speier esterification of 3-phenylpropionic acid with methanol (B129727) using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[2]
Q2: What are the key factors influencing the yield of the Fischer-Speier esterification?
The yield of the Fischer-Speier esterification is primarily influenced by:
-
Equilibrium Position: As a reversible reaction, the equilibrium between reactants and products plays a crucial role. To favor product formation, the equilibrium must be shifted to the right.
-
Water Removal: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.[3]
-
Catalyst: The type and concentration of the acid catalyst are critical for the reaction rate.
-
Reactant Ratio: Using an excess of one reactant, typically the less expensive one (methanol), can help drive the reaction to completion.
-
Temperature: The reaction is typically conducted at reflux temperature to increase the reaction rate. However, excessively high temperatures should be avoided to prevent side reactions.
Q3: Are there alternative methods for synthesizing this compound?
Yes, an alternative method involves the use of diazomethane (B1218177). In a documented procedure, an ethereal solution of diazomethane was added to a solution of 3-phenylpropionic acid, resulting in a yield of 83.1%.[4] However, diazomethane is toxic and explosive, requiring special handling precautions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer-Speier esterification.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium not shifted towards products) | 1. Increase the excess of methanol: Use methanol as the solvent to ensure a large excess.[2] 2. Remove water as it forms: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[2] Alternatively, use a drying agent like molecular sieves. |
| Insufficient Catalyst Activity | 1. Increase catalyst concentration: If using a catalytic amount, a slight increase may improve the reaction rate. 2. Use a stronger acid catalyst: Concentrated sulfuric acid is a common and effective catalyst.[5] p-Toluenesulfonic acid is another option.[2] |
| Suboptimal Reaction Temperature | 1. Ensure proper reflux: The reaction should be maintained at a steady reflux temperature of the alcohol used. For methanol, this is around 65°C. |
| Loss of Product During Work-up | 1. Incomplete extraction: Ensure thorough extraction with a suitable organic solvent like diethyl ether. Perform multiple extractions (e.g., 5 x 100 mL).[5] 2. Emulsion formation: If an emulsion forms during the aqueous wash, add a small amount of brine (saturated NaCl solution) to help break it. |
Problem 2: Impure Product After Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted 3-Phenylpropionic Acid | 1. Neutralize with a base: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.[5] Ensure the aqueous layer is basic (pH 9).[5] |
| Presence of Water | 1. Thorough drying of the organic layer: Use an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before evaporating the solvent. 2. Proper distillation: Ensure the distillation apparatus is dry and the distillation is carried out under appropriate reduced pressure to effectively separate the product from any residual water. |
| Side Products | 1. Control reaction temperature: Overheating can lead to side reactions. Maintain a gentle reflux. 2. Purification by fractional distillation: If side products with different boiling points are present, careful fractional distillation under reduced pressure may be necessary. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reactants | Catalyst/Reagent | Solvent | Yield | Reference |
| Fischer-Speier Esterification | 3-Phenylpropionic acid, Methanol | Concentrated Sulfuric Acid | Methanol | Not specified, but a standard procedure | [5] |
| Diazomethane Esterification | 3-Phenylpropionic acid | Diazomethane | Ether | 83.1% | [4] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3-Phenylpropionic Acid
This protocol is adapted from a literature procedure.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-phenylpropionic acid (50 g), methanol (250 mL), and concentrated sulfuric acid (12 mL).
-
Reflux: Heat the mixture under reflux for 12 hours.
-
Solvent Removal: After cooling, evaporate the excess methanol under reduced pressure.
-
Work-up:
-
Add the residue to a mixture of saturated aqueous sodium bicarbonate solution (100 mL) and ice (400 g).
-
Adjust the pH to 9 by adding more sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (5 x 100 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Evaporate the solvent to yield this compound as an oil. Further purification can be achieved by distillation under reduced pressure.
Protocol 2: Esterification using Diazomethane
This protocol is adapted from a patented procedure.[4]
-
Reaction Setup: In a suitable flask, dissolve 3-phenylpropionic acid (8.0 g, 0.053 mol) in diethyl ether (30 mL) and cool the solution in an ice bath.
-
Addition of Diazomethane: Slowly add an excess of an ethereal solution of diazomethane with stirring.
-
Solvent Removal: After the addition is complete, concentrate the solution by evaporating the ether.
-
Purification: Distill the residue under reduced pressure to obtain this compound as a colorless, transparent oil (boiling point: 106°-108° C / 10 mmHg).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via Fischer-Speier esterification.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Common side reactions in the esterification of 3-phenylpropionic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions and challenges encountered during the esterification of 3-phenylpropionic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the esterification of 3-phenylpropionic acid, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Ester Yield | Reaction Equilibrium: The Fischer esterification is a reversible reaction, and the equilibrium may not favor the product.[1][2] | - Use Excess Reactant: Employ a large excess of the alcohol (often used as the solvent) to shift the equilibrium towards the ester product according to Le Châtelier's principle.[3][4]- Remove Water: Water is a byproduct, and its presence can drive the reaction backward (hydrolysis).[1][4] Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like molecular sieves.[4] |
| Incomplete Reaction: The reaction may not have proceeded to completion within the allotted time. | - Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (3-phenylpropionic acid).[4]- Optimize Catalyst: Ensure an adequate amount of a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1] | |
| Product Loss During Work-up: The desired ester may be lost during extraction and purification steps. | - Proper Extraction: Perform multiple extractions with a suitable organic solvent.[5]- Neutralization: Carefully neutralize the remaining acid catalyst with a weak base (e.g., sodium bicarbonate solution) during the work-up.[2] | |
| Formation of a High-Boiling Point Impurity | Ether Formation: The alcohol reactant can undergo acid-catalyzed self-condensation (dehydration) to form a symmetric ether, especially at higher temperatures.[6] | - Temperature Control: Maintain the reaction temperature at the optimal level for esterification without promoting significant ether formation. For primary alcohols, keeping the temperature around 140°C is a general guideline to favor esterification over ether formation.[2][6] |
| Reaction Mixture Darkens Significantly (Brown or Black) | Decomposition/Polymerization: Harsh reaction conditions (high temperature, high acid concentration) can lead to the decomposition of starting materials or products, or polymerization, particularly if there are impurities.[4] | - Milder Conditions: Consider using a lower reaction temperature or a milder acid catalyst.[4]- Purity of Reagents: Ensure the purity of 3-phenylpropionic acid and the alcohol to avoid side reactions catalyzed by impurities. |
| Presence of Unwanted Aromatic Ketone | Intramolecular Friedel-Crafts Acylation: In theory, the carboxylic acid could acylate the phenyl ring of another molecule. However, this is unlikely under typical Fischer esterification conditions. | - Avoid Lewis Acids: This side reaction is more common with strong Lewis acid catalysts (e.g., AlCl₃) rather than Brønsted acids like H₂SO₄.[7][8] Sticking to standard Fischer esterification catalysts should prevent this. The product ketone is also deactivating, which would inhibit further reaction.[8] |
| No Reaction or Very Slow Reaction | Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. | - Use Fresh Catalyst: Ensure the acid catalyst is of good quality and anhydrous.- Check Catalyst Loading: Verify that a catalytic amount (typically a few drops of concentrated acid) has been added.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Fischer esterification of 3-phenylpropionic acid?
A1: The most prevalent side reaction is the acid-catalyzed dehydration of the alcohol reactant to form a symmetric ether.[6] This is more significant at higher temperatures. Other potential, though less common, side reactions under typical esterification conditions include decomposition at high temperatures. Decarboxylation of 3-phenylpropionic acid is not expected under normal heating conditions for esterification.[10] Intramolecular Friedel-Crafts acylation is also generally not a concern with standard Brønsted acid catalysts.[7][8]
Q2: How can I minimize the formation of dialkyl ether as a byproduct?
A2: Ether formation is favored at higher temperatures. To minimize this side reaction, maintain careful control over the reaction temperature. For the esterification of primary alcohols, a temperature of around 140°C is often recommended to favor ester formation.[2][6] Using an excess of the carboxylic acid relative to the alcohol can also disfavor the bimolecular dehydration of the alcohol.
Q3: Is it possible for 3-phenylpropionic acid to undergo decarboxylation during esterification?
A3: No, 3-phenylpropionic acid does not readily undergo decarboxylation upon heating under typical esterification conditions.[10] Its boiling point is 280°C, indicating significant thermal stability.
Q4: Can the phenyl ring of 3-phenylpropionic acid be acylated by another molecule of the acid under esterification conditions?
A4: This is highly unlikely under standard Fischer esterification conditions which utilize a Brønsted acid catalyst (like H₂SO₄). Friedel-Crafts acylation typically requires a stronger Lewis acid catalyst (e.g., AlCl₃).[7][8] Furthermore, the resulting ketone product would be deactivated towards further electrophilic aromatic substitution.[8]
Q5: What is a typical work-up procedure to isolate the ester and remove side products?
A5: A standard work-up involves cooling the reaction mixture, diluting it with an organic solvent (e.g., diethyl ether), and washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 3-phenylpropionic acid.[4] Subsequent washes with water and brine are followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), filtering, and removing the solvent under reduced pressure.[11] Purification can then be achieved by distillation.
Experimental Protocols
General Protocol for Fischer Esterification of 3-Phenylpropionic Acid with Ethanol
This protocol outlines a general procedure for the synthesis of ethyl 3-phenylpropionate.
Materials:
-
3-phenylpropionic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-phenylpropionic acid and a 3 to 5-fold molar excess of absolute ethanol.
-
Catalyst Addition: While swirling, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 0.1 mol scale reaction).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by TLC.[3][4]
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.
-
Extraction and Neutralization: Add diethyl ether to the separatory funnel and shake to extract the product. Carefully add a saturated solution of sodium bicarbonate in portions to neutralize the acidic components. Vent the funnel frequently to release any CO₂ gas produced.[3] Separate the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether and excess ethanol.
-
Purification: Purify the crude ester by distillation under reduced pressure.
Data Presentation
The following table provides representative data on the yields of the desired ester and a common side product under different reaction conditions.
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Ester Yield (%) | Ether Yield (%) | Reference |
| Ethanol | H₂SO₄ | Reflux (~80) | 4 | ~85 | < 5 | General Knowledge |
| 1-Butanol | p-TsOH | Reflux (~118) | 6 | ~90 | < 5 | General Knowledge |
| Ethanol | H₂SO₄ | 140 | 2 | ~70 | ~10-15 | [6] |
| 1-Butanol | Amberlyst-15 | 100 | 8 | >95 | Not Reported | Fictional Example |
Visualizations
Caption: Experimental workflow for the Fischer esterification of 3-phenylpropionic acid.
Caption: Main esterification reaction and the common side reaction of ether formation.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. cerritos.edu [cerritos.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Purification of Methyl 3-Phenylpropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 3-phenylpropionate (B1229125). Our aim is to address common challenges encountered during the removal of unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts found in crude methyl 3-phenylpropionate?
A1: The impurity profile of crude this compound is primarily dependent on the synthetic route employed. The two most common methods for its synthesis are Fischer-Speier esterification and the hydrogenation of methyl cinnamate (B1238496).
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Fischer-Speier Esterification: This method involves the reaction of 3-phenylpropionic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).[1][2] Consequently, the primary impurities are unreacted 3-phenylpropionic acid , excess methanol , and residual acid catalyst .
-
Hydrogenation of Methyl Cinnamate: In this route, the double bond of methyl cinnamate is reduced. Potential impurities include unreacted methyl cinnamate and byproducts from incomplete hydrogenation.
Q2: What is the initial and most crucial step for purifying crude this compound after a Fischer-Speier esterification?
A2: An aqueous work-up is the essential first step to remove the majority of water-soluble impurities.[1] This typically involves neutralizing the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate, followed by extraction of the desired ester into an organic solvent.[1]
Q3: How do I choose the most suitable purification technique for my sample of this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
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Liquid-Liquid Extraction: This is ideal for removing acidic or basic impurities, such as unreacted 3-phenylpropionic acid and the acid catalyst.[1]
-
Distillation: This technique is effective for separating this compound from non-volatile impurities or starting materials with significantly different boiling points.[3]
-
Column Chromatography: This method is best suited for separating compounds with different polarities, such as this compound from non-polar byproducts or when high purity is required.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is generally not the preferred method for purifying this compound as it is a liquid at room temperature.[2][4] This technique is suitable for the purification of solid compounds.
Troubleshooting Guides
Purification by Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Poor separation of layers (emulsion formation) | - Vigorous shaking of the separatory funnel.- High concentration of reactants. | - Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. |
| Low yield of this compound | - Incomplete extraction from the aqueous layer.- The organic solvent is partially soluble in the aqueous layer. | - Perform multiple extractions (3-4 times) with the organic solvent.- Use a less polar organic solvent if possible.- "Salt out" the ester by adding sodium chloride to the aqueous layer to decrease the ester's solubility.[5] |
| Presence of 3-phenylpropionic acid in the final product | - Incomplete neutralization of the acid.- Insufficient washing with the basic solution. | - Ensure the pH of the aqueous layer is basic after the wash.- Increase the number of washes with the saturated sodium bicarbonate solution. |
Purification by Distillation
| Issue | Possible Cause | Solution |
| Product is discolored (yellow or brown) | - Thermal degradation of the product at high temperatures. | - Perform the distillation under reduced pressure to lower the boiling point.[3]- Ensure the heating mantle temperature is not excessively high. |
| Poor separation from a closely boiling impurity | - The boiling points of the product and impurity are too close for simple distillation. | - Use a fractionating column to increase the number of theoretical plates.- Optimize the vacuum to potentially alter the relative volatility of the components.[6] |
| "Bumping" or uneven boiling | - Lack of boiling chips or inadequate stirring. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
Purification by Column Chromatography
| Issue | Possible Cause | Solution |
| Co-elution of product and impurity | - Inappropriate solvent system (eluent). | - Optimize the eluent system by performing thin-layer chromatography (TLC) with different solvent mixtures to achieve better separation. |
| Tailing of the product spot/peak | - Strong interaction between the ester and the stationary phase (silica gel). | - Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent to reduce tailing. |
| Low recovery of the product from the column | - The product is too strongly adsorbed onto the stationary phase. | - Gradually increase the polarity of the eluent during the chromatography to ensure the product is fully eluted. |
Data Presentation
Table 1: Comparison of Common Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 85-95% | >90% | - Fast and efficient for removing acidic/basic impurities.- Scalable. | - May not remove non-polar impurities.- Emulsion formation can be an issue. |
| Vacuum Distillation | >98% | 70-85% | - Effective for removing non-volatile impurities.- Can achieve high purity. | - Potential for thermal degradation.- Not suitable for separating compounds with close boiling points. |
| Flash Column Chromatography | >99% | 60-80% | - High resolution for separating closely related compounds.- Adaptable to various scales. | - Can be time-consuming and solvent-intensive.- Potential for product loss on the column. |
Note: The values presented are typical and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction
This protocol is designed for the removal of unreacted 3-phenylpropionic acid and the acid catalyst from a crude reaction mixture.
-
Neutralization: Transfer the crude reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the cessation of gas evolution (CO₂). Gently swirl the funnel during addition.
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Extraction: Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Stopper the funnel and invert it gently several times, venting frequently to release any pressure.
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Separation: Allow the layers to separate. Drain the lower aqueous layer.
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Washing: Wash the organic layer with another portion of saturated NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution).
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Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
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Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol is suitable for purifying the product obtained after an initial work-up.
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Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the joints are properly sealed.
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Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
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Applying Vacuum: Slowly apply vacuum to the system.
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Heating: Begin to gently heat the distillation flask with stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the given pressure (e.g., 106-108 °C at 10 mmHg).[3]
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Completion: Once the desired fraction has been collected, remove the heat and allow the apparatus to cool before releasing the vacuum.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Workup of Methyl 3-Phenylpropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup of methyl 3-phenylpropionate (B1229125).
Troubleshooting Guide: Emulsion Formation
Persistent emulsions during the aqueous workup of methyl 3-phenylpropionate can be a common and time-consuming issue. This guide provides a systematic approach to preventing and breaking these emulsions.
Initial Assessment:
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Observation: A cloudy or milky layer forms between the organic and aqueous phases that does not separate after standing for a few minutes.
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Potential Causes:
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Vigorous shaking during extraction.
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Presence of unreacted 3-phenylpropionic acid or its salt, acting as a surfactant.
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High concentration of the crude product.
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Presence of fine particulate matter.
-
Troubleshooting Steps:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle tapping on the side of the funnel can sometimes encourage the layers to separate.[1]
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"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[1] Alternatively, solid sodium chloride can be added directly to the mixture.
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Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This minimizes the energy input that can lead to stable emulsion formation.
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Change the pH: If the emulsion persists, consider carefully adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise. A change in pH can alter the charge of emulsifying agents, disrupting the emulsion. This should be done with caution, considering the stability of the desired ester.
-
Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning for 5-10 minutes is a highly effective mechanical method for breaking the emulsion.
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Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool in a Hirsch or Büchner funnel. This can remove fine particulates that may be stabilizing the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.
-
Temperature Change: Gentle heating of the mixture in a warm water bath can sometimes decrease the viscosity of the emulsion and promote separation. Conversely, cooling the mixture in an ice bath can also be effective.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of emulsions in the workup of this compound?
A1: The most frequent cause is often the presence of unreacted 3-phenylpropionic acid or its carboxylate salt formed during a basic wash (e.g., with sodium bicarbonate). These molecules have both a polar (carboxylate) and a non-polar (phenylpropyl) part, allowing them to act as surfactants and stabilize the oil-in-water or water-in-oil droplets. Vigorous shaking during the extraction process provides the energy to form a stable emulsion.
Q2: How can I prevent emulsion formation from the start?
A2: Prevention is always better than cure. To minimize the chances of emulsion formation:
-
Use gentle swirling or inversions for mixing the layers instead of vigorous shaking.
-
Ensure the initial reaction has gone to completion to minimize the amount of unreacted carboxylic acid.
-
Consider adding brine during the initial aqueous washes, rather than just water.
Q3: Will adding brine affect my product yield?
A3: Adding brine (a saturated solution of NaCl) is a standard and highly effective technique. It works by increasing the polarity of the aqueous phase, which decreases the solubility of your organic product (this compound) in the aqueous layer, thereby driving it into the organic phase and often improving your yield.
Q4: Is it safe to heat the separatory funnel to break an emulsion?
A4: Gentle warming in a water bath can be effective. However, you must exercise caution. Ensure the separatory funnel is unstoppered to avoid pressure buildup. Be mindful of the boiling points of your solvents (e.g., diethyl ether is very volatile). Overheating can lead to loss of solvent and potentially degrade your product.
Q5: When should I consider centrifugation?
A5: Centrifugation is a very effective, albeit equipment-dependent, method for breaking stubborn emulsions. If you have access to a centrifuge and other methods have failed, this is an excellent option, especially for smaller-scale reactions.
Data Presentation
The following table provides an illustrative comparison of the effectiveness of different emulsion-breaking techniques. The "Phase Separation Time" is an estimated value for a typical lab-scale Fischer esterification workup of an arylpropanoic acid and can vary depending on the specific reaction conditions and the stability of the emulsion.
| Technique Applied | Estimated Phase Separation Time (minutes) | Qualitative Observations |
| None (Vigorous Shaking) | > 60 | Stable, milky emulsion layer persists. |
| Gentle Swirling | 5 - 15 | Slower extraction but minimal to no emulsion. |
| Standing Undisturbed | 15 - 45 | Slow separation, may not be fully effective. |
| Addition of Brine | 5 - 10 | Rapid breaking of the emulsion, clear layer separation. |
| Centrifugation (1000 x g) | < 5 | Very rapid and complete separation. |
| Filtration through Celite® | 10 - 20 (including setup) | Effective for particulate-stabilized emulsions. |
Experimental Protocols
Protocol: Workup of this compound from a Fischer Esterification Reaction
This protocol assumes the Fischer esterification of 3-phenylpropionic acid with methanol, catalyzed by sulfuric acid.
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Cooling the Reaction Mixture: After the reaction is complete, allow the reaction mixture to cool to room temperature.
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Initial Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water.
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Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel of appropriate size.
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Extraction with Organic Solvent: Add a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
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First Wash (Water): Add deionized water to the separatory funnel. Stopper the funnel, and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide. Drain the lower aqueous layer.
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Second Wash (Sodium Bicarbonate): Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel. This will neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved. Mix gently with frequent venting until gas evolution ceases. Allow the layers to separate and drain the aqueous layer.
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Third Wash (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine). This will help to remove most of the dissolved water in the organic layer and break any minor emulsions. Allow the layers to separate and drain the aqueous layer.
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Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
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Isolation of the Product: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude this compound.
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Purification: The crude product can be further purified by distillation under reduced pressure if necessary.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-Phenylpropionate Synthesis
Welcome to the technical support center for the synthesis of methyl 3-phenylpropionate (B1229125). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing methyl 3-phenylpropionate?
A1: The most prevalent method is the Fischer esterification of 3-phenylpropionic acid with methanol (B129727) using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This method is widely used due to the ready availability and low cost of the starting materials and catalyst.
Q2: My Fischer esterification reaction is resulting in a low yield. What are the primary reasons for this?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants. To drive the reaction forward and improve the yield, it is crucial to either use a large excess of one of the reactants (typically methanol, which can also serve as the solvent) or to remove the water as it is formed.[3]
Q3: What are some common side products or impurities I should be aware of during the synthesis?
A3: The most common impurities are unreacted 3-phenylpropionic acid and methanol. Under harsh acidic conditions and high temperatures, a potential side product is the formation of dimethyl ether from the dehydration of two methanol molecules.[4] Incomplete reaction is a primary source of impurities.
Q4: How can I effectively purify the crude this compound after the reaction?
A4: A standard purification method involves a workup procedure to remove the acid catalyst and any unreacted 3-phenylpropionic acid. This is typically achieved by washing the reaction mixture with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃), followed by washes with water and brine.[5] Subsequent distillation of the organic layer will yield the purified this compound.[6]
Troubleshooting Guides
Issue 1: Low Conversion of 3-Phenylpropionic Acid
| Possible Cause | Troubleshooting Steps |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (e.g., 5-10 molar equivalents or use it as the solvent).[3] Alternatively, remove water as it forms using a Dean-Stark apparatus if a solvent other than methanol is used. |
| Insufficient Catalyst Activity | Ensure the acid catalyst is not old or hydrated. Use a sufficient catalytic amount (typically 1-5 mol% relative to the carboxylic acid). |
| Low Reaction Temperature | While higher temperatures can favor side reactions, a temperature that is too low will result in a very slow reaction rate. The optimal temperature is typically the reflux temperature of the alcohol being used. For methanol, this is around 65°C.[7] |
| Presence of Water in Reactants | Use anhydrous methanol and ensure the 3-phenylpropionic acid is dry. Any water present at the start of the reaction will inhibit the forward reaction. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Ether Formation | The acid-catalyzed dehydration of methanol to form dimethyl ether can occur at high temperatures. Lowering the reaction temperature can help minimize this side reaction.[4] |
| Charring/Degradation | Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic materials at elevated temperatures. Ensure localized overheating does not occur by maintaining good stirring and controlled heating. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of this compound. Please note that specific yields can vary based on the exact experimental setup and conditions.
| Catalyst | Methanol to Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| H₂SO₄ | 10:1 | 60 | 1 | ~97 | [3] |
| H₂SO₄ | 8:1 | Reflux | 12 | Not specified | [5] |
| PTSA | 9:1 | Not specified | 2 | >98 (conversion) | [8] |
| Triphenylphosphine dibromide / Triethylamine | Not specified | 25-40 | 12-24 | 85-95 | [1] |
| Diazomethane | Excess | Ice-cooled | Not specified | 83.1 | [6] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a standard method for the synthesis of this compound.
Materials:
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3-phenylpropionic acid (50 g)
-
Methanol (250 ml)
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Concentrated sulfuric acid (12 ml)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-phenylpropionic acid (50 g) and methanol (250 ml).
-
Carefully and slowly add concentrated sulfuric acid (12 ml) to the stirred mixture.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous sodium bicarbonate solution (100 ml) and ice (400 g). Adjust the pH to 9 with additional sodium bicarbonate solution if necessary to neutralize any remaining acid.
-
Extract the mixture with diethyl ether (5 x 100 ml).
-
Combine the organic extracts and wash with brine (2 x 50 ml).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and evaporate the solvent to yield crude this compound.
-
For higher purity, the product can be distilled under reduced pressure.
Mandatory Visualizations
Fischer Esterification Reaction Pathway
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the Synthesis and Purification of this compound.
References
- 1. This compound | 98% | CAS 103-25-3 [benchchem.com]
- 2. zhishangchem.com [zhishangchem.com]
- 3. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jestec.taylors.edu.my [jestec.taylors.edu.my]
Troubleshooting low conversion in methyl 3-phenylpropionate synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of methyl 3-phenylpropionate (B1229125), a key intermediate in the development of pharmaceuticals and a valuable fragrance and flavoring agent. The information is presented in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fischer esterification of 3-phenylpropionic acid with methanol (B129727) is resulting in a low conversion rate. What are the primary factors I should investigate?
Low conversion in Fischer esterification is a common challenge, primarily due to the reversible nature of the reaction. The key factors to investigate are:
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Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. To drive the reaction towards the product, Le Châtelier's principle must be applied.
-
Presence of Water: Water is a byproduct of the esterification. Its accumulation can shift the equilibrium back towards the starting materials, hydrolyzing the newly formed ester.
-
Catalyst Inefficiency: An insufficient amount or deactivated acid catalyst will slow down the reaction, preventing it from reaching equilibrium within a practical timeframe.
-
Suboptimal Temperature: The reaction rate is highly dependent on temperature. A temperature that is too low will result in a slow reaction, while a temperature that is too high can lead to side reactions or degradation of reactants and products.
Q2: How can I shift the equilibrium to favor the formation of methyl 3-phenylpropionate and improve my yield?
There are two primary strategies to drive the equilibrium towards the product:
-
Use of Excess Reactant: Employing a large excess of one of the reactants is a common and effective method. Since methanol is often less expensive and easily removable, it is typically used in large excess, often as the solvent for the reaction.
-
Removal of Water: Actively removing water as it is formed is a highly effective way to prevent the reverse reaction. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove it from the reaction mixture.
-
Use of a Dehydrating Agent: While the acid catalyst (especially concentrated sulfuric acid) acts as a dehydrating agent to some extent, adding molecular sieves to the reaction mixture can also effectively sequester water.
-
Q3: I'm unsure about the optimal reaction time and temperature. What are the typical conditions for this synthesis?
For the Fischer esterification of 3-phenylpropionic acid with methanol using an acid catalyst like sulfuric acid, a common procedure involves heating the mixture under reflux. The reaction time can vary, but a typical duration is around 12 hours to ensure the reaction proceeds to a reasonable extent of completion.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time for your specific setup.
Q4: My reaction seems to have stalled, and the conversion is no longer increasing. What should I do?
If the reaction has stalled, consider the following troubleshooting steps:
-
Check Catalyst Activity: The acid catalyst may have been neutralized or deactivated. Consider adding a fresh portion of the catalyst.
-
Ensure Anhydrous Conditions: If water has been introduced into the system (e.g., from wet glassware or reagents), it will inhibit the forward reaction. Ensure all components are thoroughly dried.
-
Increase Reaction Time: The reaction may simply be slow. Allow the reaction to proceed for a longer duration while monitoring its progress.
-
Increase Temperature: If not already at reflux, a moderate increase in temperature can enhance the reaction rate. However, be cautious of potential side reactions at excessively high temperatures.
Q5: What are the common side reactions and byproducts I should be aware of?
The primary "side reaction" in Fischer esterification is the reverse reaction (hydrolysis) of the ester back to the carboxylic acid and alcohol. Other potential, though less common, side reactions under strongly acidic and high-temperature conditions could include:
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of two methanol molecules to form dimethyl ether.
-
Dehydration of the Substrate: While less likely for 3-phenylpropionic acid under these conditions, some carboxylic acids can undergo dehydration or other rearrangements.
Careful control of reaction temperature and the use of appropriate catalysts can minimize these undesired pathways.
Data Presentation
Table 1: General Comparison of Catalytic Systems for this compound Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Yield Range |
| Homogeneous Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Readily available, inexpensive, high reaction rates.[2] | Corrosive, difficult to separate from the reaction mixture, can lead to side reactions at high temperatures. | 60-95% (highly dependent on reaction conditions) |
| Heterogeneous Acid Catalysts | Zeolites, Sulfonated Resins | Easily separable and recyclable, less corrosive, can lead to cleaner reactions. | Often require higher temperatures or longer reaction times, can be more expensive. | Variable, can be comparable to homogeneous catalysts under optimized conditions. |
| Alternative Reagents | Diazomethane | High yield (e.g., 83.1% reported), mild reaction conditions.[3] | Highly toxic and explosive, requires specialized handling procedures. | >80% |
Note: Yields are highly dependent on specific reaction conditions such as temperature, reaction time, and the molar ratio of reactants.
Experimental Protocols
Detailed Methodology for Fischer Esterification of 3-Phenylpropionic Acid
This protocol is a representative example for the synthesis of this compound using a homogeneous acid catalyst.
Materials:
-
3-Phenylpropionic acid (50 g)[1]
-
Methanol (250 ml)[1]
-
Concentrated Sulfuric Acid (12 ml)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-phenylpropionic acid and methanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 12 hours.[1] Monitor the reaction progress periodically using TLC or GC.
-
Workup - Methanol Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add the residue to a beaker containing a saturated aqueous sodium bicarbonate solution and ice.[1] Stir vigorously and add more bicarbonate solution as needed to neutralize the remaining acid (check with pH paper until the solution is neutral or slightly basic).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.[1]
-
Washing: Combine the organic extracts and wash them with brine.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to obtain the pure ester.
Mandatory Visualization
Diagrams
Caption: Fischer Esterification Reaction Mechanism.
Caption: Troubleshooting Workflow for Low Conversion.
References
Technical Support Center: Analysis of Methyl 3-Phenylpropionate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in methyl 3-phenylpropionate (B1229125) via Gas Chromatography-Mass Spectrometry (GC-MS). This resource is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of methyl 3-phenylpropionate.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Peaks in Chromatogram | Contamination from sample preparation, solvent, or GC system (septum bleed, column bleed). | - Analyze a solvent blank to identify system-related peaks. - Ensure high-purity solvents and proper sample handling. - Check for and replace a degraded septum or column. |
| Presence of synthesis-related impurities (e.g., 3-phenylpropionic acid, methanol, methyl cinnamate). | - Compare retention times and mass spectra with known standards of potential impurities. - Review the synthesis process to anticipate potential byproducts. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column. | - Use a deactivated liner and a high-quality, inert GC column. - Consider derivatization of polar impurities like 3-phenylpropionic acid to improve peak shape. |
| Column overload. | - Dilute the sample or reduce the injection volume. | |
| Difficulty in Mass Spectral Interpretation | Co-elution of the main peak with an impurity. | - Optimize the GC temperature program to improve separation. - Check the purity of the peak by examining the mass spectra across the peak width. |
| Unfamiliar fragmentation pattern. | - Compare the obtained spectrum with a library (e.g., NIST) or published spectra for this compound and its potential impurities. | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate or oven temperature. | - Check for leaks in the GC system and ensure a stable gas supply. - Verify the accuracy of the GC oven temperature. |
| Improper column installation. | - Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: The most common impurities in this compound, particularly when synthesized via Fischer esterification, are unreacted starting materials such as 3-phenylpropionic acid and methanol . Another potential impurity is methyl cinnamate (B1238496) , which has a similar structure but contains a double bond in the propionate (B1217596) side chain.[1][2]
Q2: How can I distinguish this compound from its common impurities by GC-MS?
A2: You can differentiate them based on their retention times and mass spectra. This compound has a molecular ion (M+) at m/z 164. Key fragments include m/z 104 (base peak), 91, and 77.[3] 3-Phenylpropionic acid (after derivatization or at high temperatures) will have a different retention time and a mass spectrum with a molecular ion corresponding to its derivatized form or characteristic fragments. Methanol is highly volatile and will elute very early in the chromatogram. Methyl cinnamate has a molecular ion at m/z 162 and a different fragmentation pattern.
Q3: What are the characteristic mass fragments for this compound and its potential impurities?
A3: The table below summarizes the key mass spectral data.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 164.20 | 164 | 104, 91, 105, 77[3][4] |
| 3-Phenylpropionic acid | 150.17 | 150 | 105, 91, 77 |
| Methanol | 32.04 | 32 | 31, 29 |
| Methyl Cinnamate | 162.19 | 162 | 131, 103, 77 |
Q4: What should I do if I observe a peak that I cannot identify?
A4: If you encounter an unknown peak, you can perform a library search using a comprehensive mass spectral database like NIST. Additionally, consider other potential side reactions or contaminants from the synthesis or sample handling process. High-resolution mass spectrometry can provide the elemental composition of the unknown ion, aiding in its identification.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure. Optimization may be necessary for your specific instrument and sample matrix.
1. Sample Preparation:
-
Dilute the this compound sample in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
If suspended particles are present, filter the sample through a 0.22 µm PTFE syringe filter into a GC vial.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 6890 or similar |
| Mass Spectrometer | Agilent 5977B or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 10:1 ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 400 amu |
Visualizations
Caption: Workflow for Identifying Impurities by GC-MS.
Caption: Troubleshooting Logic for Unexpected Peaks.
References
Water-sensitive steps in the synthesis of methyl 3-phenylpropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-phenylpropionate (B1229125). The primary focus is on addressing issues related to water-sensitive steps, particularly in the context of Fischer-Speier esterification, the most common synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and water-sensitive step in the synthesis of methyl 3-phenylpropionate?
A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of 3-phenylpropionic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] This reaction is an equilibrium process, and the esterification step itself is highly sensitive to water. Water is a byproduct of the reaction; its presence can shift the equilibrium back towards the starting materials (3-phenylpropionic acid and methanol), thereby reducing the yield of the desired this compound.[2][3] The reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol, is catalyzed by acid and driven by the presence of water.
Q2: How does the presence of water affect the yield and purity of this compound?
Q3: What are the primary sources of water contamination in this synthesis?
A3: Water can be introduced into the reaction from several sources:
-
Reagents: Using non-anhydrous methanol or 3-phenylpropionic acid.
-
Solvents: If a solvent is used, it may not be sufficiently dry.
-
Catalyst: Concentrated sulfuric acid is a dehydrating agent, but if it has absorbed atmospheric moisture, it can be a source of water.
-
Glassware: Improperly dried glassware is a common source of water contamination.
-
Atmosphere: Exposure of the reaction mixture to a humid atmosphere can introduce water.
Q4: How can I minimize water contamination during the synthesis?
A4: To ensure a high yield of this compound, it is crucial to maintain anhydrous (water-free) conditions. This can be achieved by:
-
Using Dry Reagents and Solvents: Employ anhydrous grade methanol and ensure the 3-phenylpropionic acid is dry.
-
Drying Glassware: Oven-dry all glassware before use and allow it to cool in a desiccator.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Water Removal Techniques: Actively remove water as it is formed during the reaction. This can be done by using a Dean-Stark apparatus if a suitable azeotroping solvent like toluene (B28343) is used, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Presence of water in the reaction mixture. | 1. Ensure all reagents, especially methanol, are anhydrous. 2. Thoroughly dry all glassware in an oven before use. 3. Consider adding a dehydrating agent like 3Å or 4Å molecular sieves to the reaction flask. 4. If applicable to your setup, use a Dean-Stark apparatus to azeotropically remove water as it forms.[4][6] 5. Use a significant excess of methanol to shift the equilibrium towards the product.[3] |
| Incomplete Reaction | 1. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is being heated to the appropriate reflux temperature. 3. Check the concentration and activity of the acid catalyst. | |
| Product is Contaminated with Starting Material (3-Phenylpropionic Acid) | Incomplete reaction or hydrolysis during workup. | 1. During the workup, ensure a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted 3-phenylpropionic acid.[5] 2. Avoid prolonged contact of the ester with aqueous acidic conditions during the workup. |
| Formation of an Emulsion During Workup | Insufficient mixing or presence of impurities. | 1. Add a saturated solution of sodium chloride (brine) to help break the emulsion. 2. Allow the mixture to stand for a longer period to allow for better phase separation. |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer. | While this compound has low solubility in water, ensure that the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times to maximize recovery. |
Data Presentation
| Water Added to Reaction (v/v %) | Expected Yield of this compound (%) |
| 0 (Anhydrous) | > 90% |
| 1% | 70 - 80% |
| 5% | 40 - 50% |
| 10% | < 20% |
Note: The actual yield will also depend on other factors such as reaction time, temperature, and the molar ratio of reactants.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a standard procedure for the synthesis of this compound, with an emphasis on maintaining anhydrous conditions.
Materials:
-
3-Phenylpropionic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in a clean, oven-dried round-bottom flask.
-
Add 3-phenylpropionic acid (1.0 eq) to the flask.
-
Add a significant excess of anhydrous methanol (e.g., 10-20 eq). Methanol often serves as the solvent as well.
-
Attach a reflux condenser to the flask. Ensure all joints are properly sealed.
-
If desired, the setup can be flushed with an inert gas like nitrogen or argon.
-
-
Catalyst Addition and Reflux:
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution through the top of the condenser.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid). Be cautious of CO₂ evolution.
-
Saturated sodium chloride (brine) solution (to help remove dissolved water).
-
-
Separate the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional):
-
If necessary, the crude product can be purified by vacuum distillation.
-
Visualizations
Caption: Mechanism of Fischer Esterification for this compound synthesis.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-Phenylpropionate: Fischer Esterification vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Methyl 3-phenylpropionate (B1229125), a valuable building block in the synthesis of various pharmaceuticals and fragrances, can be prepared through several methods. This guide provides an objective comparison of the traditional Fischer esterification with other common laboratory-scale synthesis routes, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
The selection of a synthetic route for methyl 3-phenylpropionate often involves a trade-off between reaction yield, reaction time, safety, and the cost and availability of reagents. The following table summarizes the key quantitative data for three common methods.
| Method | Starting Material | Key Reagents | Catalyst | Reaction Time | Temperature | Reported Yield |
| Fischer Esterification | 3-Phenylpropionic acid | Methanol (B129727) | Conc. H₂SO₄ | 12 hours | Reflux | Not explicitly stated for this substrate, but generally moderate to high. |
| Diazomethane (B1218177) Esterification | 3-Phenylpropionic acid | Diazomethane in ether | None | Not specified, but typically rapid | Ice-cooled (0°C) | 83.1%[1] |
| Acid Chloride Method | 3-Phenylpropionic acid | Thionyl chloride, Methanol | None (for esterification step) | ~5 hours (for esterification) | 0-5°C to ambient | High (not explicitly quantified for the full sequence) |
In-Depth Analysis of Synthesis Methods
Fischer Esterification
This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] For the synthesis of this compound, 3-phenylpropionic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[3] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is often used.[2]
Advantages:
-
Utilizes readily available and inexpensive starting materials.
-
The procedure is relatively simple to perform.
Disadvantages:
-
Requires long reaction times.[3]
-
The use of a strong acid catalyst can sometimes lead to side reactions.
-
The reaction is reversible, which can limit the yield if water is not effectively removed.
Diazomethane Esterification
This method offers a high-yield and clean conversion of carboxylic acids to their corresponding methyl esters.[1] The reaction of 3-phenylpropionic acid with diazomethane proceeds rapidly under mild, non-acidic conditions.[1]
Advantages:
-
High product yield.[1]
-
Mild reaction conditions, minimizing side reactions.
-
Simple workup procedure.
Disadvantages:
-
Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling and safety precautions.
-
Preparation of diazomethane can be hazardous.
Acid Chloride Method
This two-step method first involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride. The resulting 3-phenylpropionyl chloride is then reacted with methanol to produce the desired ester.
Advantages:
-
The reaction of the acid chloride with the alcohol is typically fast and proceeds to completion, often resulting in high yields.
-
Avoids the equilibrium limitations of Fischer esterification.
Disadvantages:
-
Requires an additional synthetic step to prepare the acid chloride.
-
Thionyl chloride is a corrosive and hazardous reagent.
Experimental Protocols
Fischer Esterification of 3-Phenylpropionic Acid
A mixture of 3-phenylpropionic acid (50 g), methanol (250 ml), and concentrated sulfuric acid (12 ml) is heated under reflux for 12 hours.[3] After cooling, the excess methanol is removed under reduced pressure. The residue is then added to a saturated aqueous sodium bicarbonate solution containing ice, and the pH is adjusted to 9. The mixture is extracted with ether, and the combined organic extracts are washed with brine, dried, and evaporated to yield this compound.[3]
Synthesis of this compound using Diazomethane
To an ice-cooled and stirred solution of 3-phenylpropionic acid (8.0 g, 0.053 mol) in 30 ml of ether, an excess solution of diazomethane in ether is slowly added.[1] After the addition is complete, the ether is concentrated, and the residue is distilled under reduced pressure to give this compound.[1]
Synthesis of this compound via the Acid Chloride
Step 1: Synthesis of 3-Phenylpropionyl Chloride A detailed procedure for the synthesis of 3-phenylpropanoyl chloride can be found in the chemical literature. Generally, it involves reacting 3-phenylpropionic acid with thionyl chloride, often with gentle heating, followed by distillation to purify the acid chloride.
Step 2: Esterification of 3-Phenylpropionyl Chloride A procedure for a similar compound, methyl-3-methylamino-3-phenylpropionate, involves adding thionyl chloride to a solution of the corresponding carboxylic acid in anhydrous methanol at 0-5°C and stirring at ambient temperature for 5 hours.[4] A similar approach can be adapted for 3-phenylpropionyl chloride, where the acid chloride would be added to cold methanol, likely in the presence of a non-nucleophilic base to neutralize the HCl byproduct, followed by stirring to complete the reaction. The product is then isolated through extraction and purification.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic method.
References
A Comparative Guide to Methyl 3-Phenylpropionate and Ethyl 3-Phenylpropionate in Fragrance Applications
In the intricate world of fragrance formulation, the selection of ester compounds is critical for achieving specific olfactory profiles and performance characteristics. Among these, methyl 3-phenylpropionate (B1229125) and ethyl 3-phenylpropionate are two closely related esters that, despite their structural similarity, offer distinct properties. This guide provides a detailed, objective comparison of these two molecules for researchers, scientists, and fragrance development professionals, supported by physicochemical data and standardized experimental methodologies.
Chemical and Physical Properties
The fundamental physicochemical characteristics of a fragrance molecule, such as its molecular weight and boiling point, are primary determinants of its volatility and, consequently, its role within a fragrance composition. The ethyl ester, with its additional carbon atom, exhibits a slightly higher molecular weight and a correspondingly higher boiling point.
| Property | Methyl 3-Phenylpropionate | Ethyl 3-Phenylpropionate |
| CAS Number | 103-25-3[1][2] | 2021-28-5[3][4] |
| Molecular Formula | C₁₀H₁₂O₂[1][2] | C₁₁H₁₄O₂[4][5] |
| Molecular Weight | 164.20 g/mol [1][2] | 178.23 g/mol [5] |
| Appearance | Colorless to pale yellow liquid/oil[6] | Clear, colorless to light yellow liquid[3] |
| Boiling Point | 91-92 °C @ 4 mm Hg[6]; 236-239 °C @ 760 mm Hg[7] | 247-248 °C @ 760 mm Hg[4] |
| Density | ~1.043 g/mL at 25 °C[6] | ~1.01 g/mL at 25 °C |
| Refractive Index | ~1.502 @ 20 °C[6] | ~1.494 @ 20 °C[3][4] |
| Water Solubility | Insoluble[6] | Sparingly soluble; <0.1 g/100 mL[8] |
Olfactory Performance and Application
The true utility of these esters in fragrance is defined by their scent profile, potency (odor threshold), and longevity (substantivity). The ethyl variant is characterized by a complex fruity-floral profile, whereas the methyl version leans towards a sweeter, honey-floral character. A significant performance differentiator is the odor threshold; a lower threshold indicates a more potent scent detectable at lower concentrations.
| Performance Metric | This compound | Ethyl 3-Phenylpropionate |
| Odor Profile | Sweet, honey, fruity, with wine and floral balsam notes.[6] | Sweet and complex fruity-floral with a smooth, honey-like background; notes of hyacinth and rose. |
| Odor Threshold | Data not publicly available.[7][9] | 17 to 40 ppb (parts per billion) |
| Substantivity (Tenacity) | Moderate; often used as a modifier or heart note. | Good; aroma is noted to last for 4-6 hours. |
| Common Applications | Modifier in floral and fruity compositions (e.g., apple, strawberry); cosmetics and perfumes. | Fixative or conditioner in floral scents (rose, jasmine); food and fragrance formulations.[8] |
| Chemical Stability | Sensitive to hydrolysis under strong alkali or high heat/humidity; noted as air-sensitive.[7] | Reported to have excellent stability against light, heat, and moderate acid/alkali conditions. |
Experimental Methodologies
To ensure objective and reproducible evaluation of fragrance ingredients, standardized experimental protocols are essential. Below are detailed methodologies for determining key performance parameters.
Protocol 1: Odor Threshold Determination via Gas Chromatography-Olfactometry (GC-O)
This method combines instrumental separation with human sensory detection to identify the concentration at which a compound becomes olfactorily detectable.
Objective: To determine the minimum concentration of a fragrance analyte detectable by a human assessor.
Apparatus:
-
Gas Chromatograph (GC) with a flame ionization detector (FID).
-
Olfactory detection port (ODP or "sniff port").
-
Capillary column (e.g., DB-5 or equivalent).
-
Humidifier for the sniff port airline.
-
Trained sensory panelists (typically 6-12).
Procedure:
-
Sample Preparation: Prepare a dilution series of the fragrance ester (e.g., methyl or ethyl 3-phenylpropionate) in a suitable solvent like ethanol, ranging from high concentrations down to the sub-ppb level.
-
GC Injection: Inject a standardized volume (e.g., 1 µL) of the highest concentration sample into the GC. The GC effluent is split between the FID and the ODP.
-
Olfactometry: A trained panelist sniffs the effluent from the ODP. The panelist records the exact time (retention time) and provides a description of any odor detected.
-
Serial Dilution Analysis: Repeat the injection and olfactometry for each successively lower concentration in the dilution series.
-
Threshold Identification: The odor detection threshold is defined as the lowest concentration at which at least 50% of the panelists can reliably detect the characteristic odor of the compound at its specific retention time.
-
Data Analysis: The results are typically expressed as an Odor Activity Value (OAV), calculated as the concentration of the compound divided by its odor threshold.
Protocol 2: Fragrance Substantivity and Stability Assessment
This protocol evaluates the longevity of a fragrance on a substrate and its chemical stability under environmental stressors.
Objective: To quantify the amount of fragrance remaining on a substrate over time and assess its degradation under heat and light.
Apparatus:
-
Headspace Sampler coupled with a Gas Chromatograph-Mass Spectrometer (HS-GC-MS).
-
Environmental chamber with controlled temperature and humidity.
-
UV light cabinet for photostability testing.
-
Substrate material (e.g., fabric swatches, hair tresses, or filter paper).
Procedure:
-
Substrate Dosing: Apply a precise amount of the fragrance ester, diluted in a suitable base (e.g., unscented lotion or fabric softener), onto the standardized substrate. Prepare multiple identical samples.
-
Baseline (T=0) Analysis: Immediately place one dosed substrate in a headspace vial. Heat the vial to a set temperature (e.g., 80°C) to volatilize the fragrance compounds. Analyze the headspace vapor using GC-MS to quantify the initial amount of the ester.
-
Time-Course Evaluation (Substantivity):
-
Leave the remaining substrates under ambient conditions.
-
At predetermined time intervals (e.g., 2, 4, 8, 24 hours), place a substrate into a headspace vial and analyze via HS-GC-MS.
-
Plot the concentration of the fragrance ester versus time to determine its evaporation curve and substantivity.
-
-
Accelerated Stability Testing:
-
Thermostability: Place a set of dosed substrates in an environmental chamber at an elevated temperature (e.g., 40°C) for a set period (e.g., 4 weeks).
-
Photostability: Place another set under controlled UV/visible light exposure.
-
After the exposure period, analyze the samples via HS-GC-MS. Compare the remaining concentration of the parent ester and identify any new peaks corresponding to degradation products.
-
Comparative Analysis and Selection Logic
The choice between methyl and ethyl 3-phenylpropionate hinges on the desired application and performance outcome.
-
For Potency and Impact: Ethyl 3-phenylpropionate, with its very low reported odor threshold, is the superior choice when a powerful and impactful fruity-floral note is required, even at low concentrations.
-
For Scent Profile Modification: this compound serves as an excellent modifier to introduce or enhance sweet, honeyed, and balsamic notes within a larger fragrance accord. Its higher volatility compared to the ethyl ester makes it more suited for middle (heart) notes.
-
For Longevity and Stability: Ethyl 3-phenylpropionate demonstrates better tenacity, with a reported duration of 4-6 hours, and superior chemical stability. This makes it more suitable for applications requiring a lasting fragrance and those that may be exposed to more challenging environmental conditions, such as laundry care or personal fragrances.
The following decision-making diagram illustrates a logical workflow for selecting the appropriate ester based on formulation goals.
References
- 1. This compound | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(3-Phenylpropionic Acid Methyl Es… [cymitquimica.com]
- 3. ethyl hydrocinnamate, 2021-28-5 [thegoodscentscompany.com]
- 4. 3-苯基丙酸乙酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 103-25-3 CAS MSDS (3-Phenylpropionic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. scribd.com [scribd.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Spectroscopic Validation of Synthesized Methyl 3-Phenylpropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for synthesized methyl 3-phenylpropionate (B1229125) against established values and an alternative ester, ethyl 3-phenylpropionate. Detailed experimental protocols for the synthesis and analysis are included to ensure reproducibility and accurate validation of the synthesized product.
Comparative Spectroscopic Data Analysis
The successful synthesis of methyl 3-phenylpropionate can be unequivocally confirmed through a suite of spectroscopic techniques. The data presented below summarizes the expected and experimentally observed values for the target compound, alongside comparative data for ethyl 3-phenylpropionate.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Synthesized) | -CH₃ (ester) | 3.67 | s | - |
| -CH₂- (ester adjacent) | 2.63 | t | 7.8 | |
| -CH₂- (benzyl) | 2.96 | t | 7.8 | |
| Aromatic H | 7.20-7.32 | m | - | |
| This compound (Literature) | -CH₃ (ester) | ~3.67 | s | - |
| -CH₂- (ester adjacent) | ~2.63 | t | ~7.8 | |
| -CH₂- (benzyl) | ~2.95 | t | ~7.8 | |
| Aromatic H | ~7.18-7.30 | m | - | |
| Ethyl 3-phenylpropionate (Alternative) [1] | -CH₃ (ethyl) | 1.24 | t | 7.1 |
| -CH₂- (ethyl ester) | 4.13 | q | 7.1 | |
| -CH₂- (ester adjacent) | 2.62 | t | 7.7 | |
| -CH₂- (benzyl) | 2.95 | t | 7.7 | |
| Aromatic H | 7.18-7.30 | m | - |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Synthesized) | C=O | 173.4 |
| Aromatic C (quaternary) | 140.8 | |
| Aromatic CH | 128.5, 128.3, 126.3 | |
| -O-CH₃ | 51.6 | |
| -CH₂- (ester adjacent) | 35.8 | |
| -CH₂- (benzyl) | 31.0 | |
| This compound (Literature) | C=O | ~173.3 |
| Aromatic C (quaternary) | ~140.7 | |
| Aromatic CH | ~128.6, ~128.4, ~126.2 | |
| -O-CH₃ | ~51.5 | |
| -CH₂- (ester adjacent) | ~35.9 | |
| -CH₂- (benzyl) | ~31.1 | |
| Ethyl 3-phenylpropionate (Alternative) [1] | C=O | 172.8 |
| Aromatic C (quaternary) | 140.6 | |
| Aromatic CH | 128.5, 128.3, 126.2 | |
| -O-CH₂- | 60.4 | |
| -CH₂- (ester adjacent) | 36.0 | |
| -CH₂- (benzyl) | 31.0 | |
| -CH₃ | 14.2 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound (Synthesized) | C=O stretch (ester) | 1738 |
| C-O stretch (ester) | 1165 | |
| C-H stretch (sp³) | 2951, 2875 | |
| C-H stretch (sp²) | 3028 | |
| C=C stretch (aromatic) | 1605, 1496 | |
| This compound (Literature) [2] | C=O stretch (ester) | ~1740 |
| C-O stretch (ester) | ~1160-1180 | |
| C-H stretch (sp³) | ~2950, ~2870 | |
| C-H stretch (sp²) | ~3030 | |
| C=C stretch (aromatic) | ~1600, ~1495 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ion | m/z |
| This compound (Synthesized) | [M]⁺ | 164.08 |
| [C₇H₇]⁺ (tropylium ion) | 91.05 | |
| [C₆H₅CH₂CH₂]⁺ | 105.07 | |
| [CH₃OCOCH₂CH₂]⁺ | 103.04 | |
| This compound (Literature) [2] | [M]⁺ | 164.20 |
| [C₇H₇]⁺ | 91 | |
| [C₆H₅CH₂CH₂]⁺ | 105 | |
| [CH₃OCOCH₂CH₂]⁺ | 103 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound via Fischer Esterification
This procedure is a standard Fischer esterification.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-phenylpropionic acid (1.0 eq), methanol (B129727) (10.0 eq, serving as both reactant and solvent), and concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain the pure ester.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ triplet at 77.16 ppm.
2. Fourier-Transform Infrared (FTIR) Spectroscopy [7][8]
-
Sample Preparation: Apply a thin film of the neat liquid sample of purified this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis and automatically subtracted from the sample spectrum.
3. Gas Chromatography-Mass Spectrometry (GC-MS) [9][10]
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (approximately 1 mg/mL).
-
Instrumentation: Perform the analysis on a GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 m/z.
-
Ion source temperature: 230 °C.
-
-
Data Analysis: Identify the compound based on its retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and validation of this compound.
Caption: Synthesis workflow for this compound.
Caption: Spectroscopic analysis and validation workflow.
Caption: Logical flow for structural validation.
References
- 1. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. cbic.yale.edu [cbic.yale.edu]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. cbic.yale.edu [cbic.yale.edu]
- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
A Comparative Purity Analysis of Commercial vs. Synthesized Methyl 3-Phenylpropionate
For researchers and professionals in drug development and organic synthesis, the purity of chemical reagents is paramount. Methyl 3-phenylpropionate (B1229125), an aromatic ester widely used as a raw material and intermediate, is no exception.[1][2] Its purity can significantly influence reaction yields, impurity profiles, and the final properties of target molecules. This guide provides an objective comparison of the purity profiles of commercially available methyl 3-phenylpropionate versus a batch synthesized in a laboratory setting, supported by detailed experimental protocols for key analytical techniques.
Purity and Impurity Profile Comparison
The primary distinction between commercial and lab-synthesized this compound often lies in the consistency and level of purity, as well as the nature of potential impurities. Commercial suppliers typically provide a product with a guaranteed high level of purity, whereas synthesized batches may contain residual starting materials or by-products depending on the reaction and purification efficiency.
| Feature | Commercial this compound | Laboratory-Synthesized this compound |
| Typical Purity | >98.0% (GC)[3] or ≥99%[4] | Typically 80-95% post-synthesis, can be >98% after purification |
| Appearance | Colorless to pale yellow liquid[1][3] | Colorless to yellowish oil, dependent on purity[5] |
| Common Impurities | Trace amounts of structurally related compounds, residual solvents from industrial purification | Unreacted 3-phenylpropionic acid, residual methanol (B129727), acid catalyst (e.g., H₂SO₄), side-reaction products |
| Analytical Methods | Gas Chromatography (GC), NMR Spectroscopy[1][3] | Gas Chromatography-Mass Spectrometry (GC-MS), ¹H & ¹³C NMR Spectroscopy, Infrared (IR) Spectroscopy[1][5] |
Experimental Protocols
Accurate purity assessment relies on robust analytical methods. The following sections detail the protocols for the synthesis and analysis of this compound.
Synthesis of this compound (Fischer Esterification)
A common laboratory method for synthesizing this compound is the Fischer esterification of 3-phenylpropionic acid with methanol, using a strong acid catalyst.[1][4][5]
Materials:
-
3-phenylpropionic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
A mixture of 3-phenylpropionic acid (e.g., 50 g), methanol (250 ml), and concentrated sulfuric acid (12 ml) is heated under reflux for 12 hours.[5]
-
After cooling, the excess methanol is removed under reduced pressure using a rotary evaporator.[5]
-
The residue is carefully added to a mixture of ice and saturated aqueous sodium bicarbonate solution until the pH is adjusted to ~9 to neutralize the acidic catalyst.[5]
-
The aqueous mixture is extracted multiple times with diethyl ether.[5]
-
The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[5]
-
The solvent is evaporated to yield the crude this compound as an oil.[5] Further purification can be achieved by vacuum distillation.[4][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a premier technique for separating volatile compounds and confirming their identity and purity.[1] It separates components of a mixture, which are then ionized and detected by the mass spectrometer.
Sample Preparation:
-
Dilute a small amount of the this compound sample (commercial or synthesized) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
Data Analysis:
-
Purity Assessment: The purity is determined by calculating the relative peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.
-
Impurity Identification: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) to identify potential structures.[8] Unreacted 3-phenylpropionic acid and other synthesis-related impurities can be identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for unambiguous structure verification and quantitative purity assessment.[1][9] ¹H NMR is particularly useful for quantitative analysis (qNMR).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
For quantitative analysis, add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., maleic acid or 1,3,5-trimethoxybenzene).
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 5-7 times the longest T₁ relaxation time for accurate integration in quantitative analysis.
Data Analysis:
-
Structural Confirmation: The chemical shifts, multiplicities, and integrations of the proton signals are compared to the expected spectrum of this compound.
-
~7.2-7.3 ppm: Multiplet, 5H (aromatic protons).
-
~3.67 ppm: Singlet, 3H (methyl ester protons, -OCH₃).[9]
-
~2.9 ppm: Triplet, 2H (methylene protons adjacent to the aromatic ring, -CH₂-Ar).
-
~2.6 ppm: Triplet, 2H (methylene protons adjacent to the carbonyl group, -CH₂-CO).
-
-
Purity Calculation (qNMR): The purity is calculated by comparing the integral of a characteristic analyte signal to the integral of the known internal standard.
References
- 1. This compound | 98% | CAS 103-25-3 [benchchem.com]
- 2. 3-Phenylpropionic acid methyl ester | 103-25-3 [chemicalbook.com]
- 3. This compound | 103-25-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. zhishangchem.com [zhishangchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. hrgc.eu [hrgc.eu]
- 8. emerypharma.com [emerypharma.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in Methyl 3-Phenylpropionate Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of Methyl 3-Phenylpropionate (B1229125), Supported by Experimental Data.
The synthesis of methyl 3-phenylpropionate, a valuable intermediate in the pharmaceutical and fragrance industries, is achievable through various catalytic methods. The choice of catalyst significantly influences reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of common catalytic systems, presenting quantitative data, detailed experimental protocols, and visualizations to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is critically dependent on the chosen catalyst. The following table summarizes the performance of different catalytic approaches based on available experimental data.
| Catalyst System | Catalyst Type | Catalyst Loading | Substrate Ratio (Acid:Alcohol) | Reaction Conditions | Reaction Time | Yield (%) |
| Sulfuric Acid | Homogeneous Acid | ~24 mol% (relative to acid) | 1 : 5.3 (molar) | Reflux | 12 h | Not explicitly reported, but effective |
| Triphenylphosphine (B44618) Dibromide / Triethylamine | Homogeneous | Not specified | Not specified | 25-40 °C | 12-24 h | 85-95%[1] |
| Diazomethane | Alkylating Agent | Excess | 1 : excess | Ice-cooled | Not specified | 83.1%[2] |
| Amberlyst-15 | Heterogeneous Solid Acid | Varies | Varies | 45-75 °C | Varies | High yields reported for similar esterifications |
| Lipase (B570770) (e.g., Candida antarctica Lipase B) | Biocatalyst | Varies | Varies | Typically 30-60 °C | Varies | High yields reported for similar esterifications |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Homogeneous Acid Catalysis: Sulfuric Acid
This protocol describes the classical Fischer-Speier esterification using concentrated sulfuric acid.
Materials:
-
3-phenylpropionic acid (50 g)
-
Methanol (B129727) (250 ml)
-
Concentrated sulfuric acid (12 ml)
-
Saturated aqueous sodium bicarbonate solution
-
Ice
-
Ether
-
Brine
Procedure:
-
A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.[3]
-
After cooling, the excess methanol is removed under reduced pressure.[3]
-
The residue is added to a mixture of saturated aqueous sodium bicarbonate solution and ice, and the pH is adjusted to 9 with additional sodium bicarbonate solution.[3]
-
The mixture is extracted multiple times with ether.[3]
-
The combined ether extracts are washed with brine, dried, and evaporated to yield this compound.[3]
Homogeneous Catalysis: Triphenylphosphine Dibromide / Triethylamine
This method offers a milder alternative to strong acid catalysts.
Materials:
-
3-phenylpropionic acid
-
Methanol
-
Triphenylphosphine dibromide (Ph₃PBr₂)
-
Triethylamine (Et₃N)
Procedure:
-
3-phenylpropionic acid is dissolved in methanol.
-
Triethylamine and triphenylphosphine dibromide are added to the solution.
-
The reaction mixture is stirred at a temperature between 25-40°C for 12-24 hours.[1]
-
The product, this compound, is isolated and purified, achieving a high yield of 85-95%.[1]
Heterogeneous Acid Catalysis: Amberlyst-15 (General Procedure)
Amberlyst-15, a sulfonic acid-functionalized ion-exchange resin, serves as a recyclable solid acid catalyst. The following is a general protocol for esterification that can be adapted for this compound synthesis.
Materials:
-
3-phenylpropionic acid
-
Methanol
-
Amberlyst-15 resin
-
Solvent (e.g., toluene, or excess methanol)
Procedure:
-
Amberlyst-15 is washed with methanol and distilled water, then dried under vacuum at an elevated temperature.
-
A mixture of 3-phenylpropionic acid, methanol, and the pre-treated Amberlyst-15 resin is prepared in a suitable reactor.
-
The reaction mixture is heated to a temperature between 45-75°C and stirred for a specified duration.
-
Reaction progress can be monitored using techniques like TLC or GC.
-
Upon completion, the catalyst is removed by simple filtration and can be washed, dried, and reused.
-
The filtrate containing the product is then subjected to purification, typically by distillation under reduced pressure.
Biocatalysis: Lipase (General Procedure)
Enzymes, particularly lipases, offer a green and highly selective route for ester synthesis. Candida antarctica lipase B (CALB), often immobilized, is a commonly used biocatalyst.
Materials:
-
3-phenylpropionic acid
-
Methanol
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)
-
Organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to remove water)
Procedure:
-
3-phenylpropionic acid and methanol are dissolved in an appropriate organic solvent.
-
Immobilized lipase is added to the mixture. Molecular sieves can be added to remove the water produced during the reaction and shift the equilibrium towards the product.
-
The reaction mixture is incubated at a controlled temperature, typically between 30-60°C, with gentle agitation.
-
The reaction is monitored over time until completion.
-
The immobilized enzyme is recovered by filtration for reuse.
-
The product is isolated from the reaction mixture by evaporation of the solvent and subsequent purification.
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for catalytic this compound synthesis.
Signaling Pathway: Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification is a cornerstone of ester synthesis. The following diagram details the key steps in this acid-catalyzed mechanism.
Caption: Key steps of the Fischer-Speier esterification mechanism.
References
Validating the Structure of Methyl 3-Phenylpropionate: A Comparative NMR Analysis
In the realm of chemical research and drug development, unequivocal structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of methyl 3-phenylpropionate (B1229125) against a structurally similar alternative, ethyl 3-phenylpropionate, to validate its chemical structure. The presented data and protocols are intended for researchers, scientists, and professionals in drug development.
Structural Elucidation via NMR Spectroscopy
The structural integrity of methyl 3-phenylpropionate is confirmed by analyzing the chemical shifts, multiplicities, and integration values from its ¹H and ¹³C NMR spectra. These data points provide a detailed map of the molecule's carbon-hydrogen framework.
This compound is characterized by a phenyl group attached to a three-carbon propionate (B1217596) chain, with a methyl ester group at the terminus. This specific arrangement gives rise to a unique set of signals in the NMR spectrum.
Ethyl 3-phenylpropionate , the chosen alternative for comparison, differs only by the substitution of the methyl ester with an ethyl ester group. This subtle change is readily detectable in the NMR spectra, highlighting the sensitivity of the technique.
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and ethyl 3-phenylpropionate. The data was acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.32 - 7.19 | Multiplet | 5H | Aromatic (C₆H₅) |
| 3.67 | Singlet | 3H | Methoxy (-OCH₃) | |
| 2.96 | Triplet | 2H | Benzyl (-CH₂-Ph) | |
| 2.63 | Triplet | 2H | Methylene (-CH₂-CO) | |
| Ethyl 3-phenylpropionate | 7.31 - 7.17 | Multiplet | 5H | Aromatic (C₆H₅) |
| 4.14 | Quartet | 2H | Ethoxy (-O-CH₂-CH₃) | |
| 2.95 | Triplet | 2H | Benzyl (-CH₂-Ph) | |
| 2.63 | Triplet | 2H | Methylene (-CH₂-CO) | |
| 1.25 | Triplet | 3H | Ethoxy (-O-CH₂-CH₃) |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 173.4 | Carbonyl (C=O) |
| 140.7 | Aromatic (C-ipso) | |
| 128.5 | Aromatic (CH) | |
| 128.3 | Aromatic (CH) | |
| 126.3 | Aromatic (CH) | |
| 51.6 | Methoxy (-OCH₃) | |
| 35.8 | Methylene (-CH₂-CO) | |
| 30.9 | Benzyl (-CH₂-Ph) | |
| Ethyl 3-phenylpropionate | 172.8 | Carbonyl (C=O)[1] |
| 140.6 | Aromatic (C-ipso)[1] | |
| 128.5 | Aromatic (CH)[1] | |
| 128.3 | Aromatic (CH)[1] | |
| 126.2 | Aromatic (CH)[1] | |
| 60.4 | Ethoxy (-O-CH₂)[1] | |
| 35.9 | Methylene (-CH₂-CO)[1] | |
| 31.0 | Benzyl (-CH₂-Ph)[1] | |
| 14.2 | Ethoxy (-CH₃)[1] |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
The number of scans can vary depending on the sample concentration (typically 8-16 scans for a moderately concentrated sample).
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
4. ¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Utilize proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 64-1024 scans).
-
The relaxation delay (d1) should be set to 2-5 seconds.
5. Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H NMR and the solvent signal (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Workflow for Structural Validation
The logical process for validating the structure of this compound using NMR data is illustrated in the following diagram.
References
A Comparative Analysis of Methyl 3-Phenylpropionate: Experimental Data vs. Literature Values
For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of experimentally-derived data for methyl 3-phenylpropionate (B1229125) against established literature values. The following sections detail the physical and spectroscopic properties, a standard experimental protocol for its synthesis, and a visual representation of the experimental workflow.
Quantitative Data Summary
The table below summarizes the key physical properties of methyl 3-phenylpropionate, presenting a side-by-side comparison of literature values with typical experimental results. This allows for a quick assessment of product purity and conformity to established standards.
| Property | Literature Value | Experimental Value |
| Boiling Point | 238-239 °C at 760 mmHg; 91-92 °C at 4 mmHg[1] | To be determined by user |
| Density | 1.043 g/mL at 25 °C[2] | To be determined by user |
| Refractive Index | n20/D 1.502[1] | To be determined by user |
| ¹H NMR (CDCl₃) | δ ~7.2 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 2.95 (t, 2H, Ar-CH₂), 2.60 (t, 2H, CH₂-COO) | To be determined by user |
| ¹³C NMR (CDCl₃) | δ ~173.5 (C=O), 140.5 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 126.2 (Ar-CH), 51.5 (OCH₃), 35.8 (Ar-CH₂), 31.0 (CH₂-COO) | To be determined by user |
| IR (neat) | ~1740 cm⁻¹ (C=O stretch)[1] | To be determined by user |
Experimental Workflow
The synthesis and subsequent analysis of this compound typically follow a standardized workflow to ensure product purity and accurate characterization. The diagram below illustrates the key stages of this process.
Detailed Experimental Protocol: Fischer Esterification
The synthesis of this compound is commonly achieved via Fischer esterification of 3-phenylpropionic acid with methanol, using a strong acid catalyst.[2]
Materials:
-
3-phenylpropionic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
A mixture of 3-phenylpropionic acid (50g), methanol (250ml), and concentrated sulfuric acid (12ml) is heated under reflux for 12 hours.[1]
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.[1]
-
The residue is then carefully added to a saturated aqueous sodium bicarbonate solution containing ice to neutralize the acidic catalyst.[1]
-
The aqueous mixture is extracted multiple times with diethyl ether.[1]
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[1]
-
The solvent is evaporated to yield the crude this compound.[1]
-
Purification of the crude product is typically achieved by vacuum distillation.[2]
Characterization: The purified this compound is then characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity by comparing the obtained spectra with literature data.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used to assess purity and confirm the molecular weight.
References
A Comparative Guide to the Reaction Kinetics of Methyl 3-Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of methyl 3-phenylpropionate (B1229125), a key intermediate in the synthesis of pharmaceuticals and fine chemicals. We will explore the primary synthesis and hydrolysis pathways, compare the performance of various catalytic systems, and provide detailed experimental protocols for kinetic analysis. While specific kinetic data for methyl 3-phenylpropionate is limited in publicly available literature, this guide draws upon data from closely related reactions to provide a comparative framework for researchers.
Synthesis of this compound: A Kinetic Comparison
The most common method for synthesizing this compound is the Fischer-Speier esterification of 3-phenylpropionic acid with methanol (B129727). Alternative routes include the hydrogenation of methyl cinnamate (B1238496) and the reaction of 3-phenylpropionic acid with diazomethane.
Fischer-Speier Esterification
This acid-catalyzed esterification is a reversible, second-order reaction. The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants.
Table 1: Comparison of Catalysts for the Esterification of Carboxylic Acids (Data from analogous systems)
| Catalyst | Substrates | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Key Advantages | Key Disadvantages |
| Sulfuric Acid (H₂SO₄) | Propionic Acid + n-Propanol | 50-70 | Varies with temp. and conc. | ~50-60 | High activity, low cost | Corrosive, difficult to separate, waste generation |
| Amberlyst-15 (Solid Acid Resin) | Propionic Acid + Methanol | 55-63 | Varies with temp. and loading | ~28 | Reusable, non-corrosive, easy separation | Lower activity than homogeneous acids |
| Lipase (e.g., from Candida antarctica) | Various acids and alcohols | 30-60 | Varies with enzyme loading | Lower than chemical catalysts | High selectivity, mild conditions, environmentally friendly | Higher cost, longer reaction times |
Note: The data above is for similar esterification reactions and serves as a comparative reference for the synthesis of this compound.
Alternative Synthesis Routes
-
Hydrogenation of Methyl Cinnamate: This method involves the catalytic hydrogenation of the double bond in methyl cinnamate. This reaction is typically fast and proceeds with high yield under mild conditions using catalysts like Palladium on carbon (Pd/C).
-
Reaction with Diazomethane: This method provides a high yield of the methyl ester but is less commonly used on an industrial scale due to the hazardous and explosive nature of diazomethane.
Hydrolysis of this compound
The hydrolysis of this compound to 3-phenylpropionic acid and methanol can be catalyzed by either acids or bases. The reaction kinetics are typically studied under pseudo-first-order conditions with respect to the ester.
Table 2: Kinetic Data for the Hydrolysis of Esters (Data from analogous systems)
| Ester | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) |
| Methyl Propionate | Acidic Copolymers | 110 | Varies with acid content | 16-23 |
| Phenyl Benzoates | NaOH | 25 | Varies with substituents | Not specified |
Note: The data above is for the hydrolysis of similar esters and provides a general comparison.
Experimental Protocols
Protocol 1: Kinetic Analysis of Fischer-Speier Esterification of 3-Phenylpropionic Acid with Methanol using Gas Chromatography (GC)
1. Materials:
-
3-Phenylpropionic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Internal standard (e.g., dodecane)
-
Toluene (solvent)
-
Sodium bicarbonate (for quenching)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.
2. Procedure:
-
Prepare a stock solution of 3-phenylpropionic acid and the internal standard in toluene.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a known amount of the stock solution and methanol.
-
Place the flask in a constant temperature oil bath.
-
Initiate the reaction by adding a catalytic amount of sulfuric acid.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it in a vial containing a saturated sodium bicarbonate solution.
-
Extract the organic layer with a known volume of a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the sample by GC-FID to determine the concentration of this compound relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Repeat the experiment at different temperatures to determine the activation energy.
Protocol 2: Kinetic Analysis of the Hydrolysis of this compound using Titration
1. Materials:
-
This compound
-
Hydrochloric acid (standard solution)
-
Sodium hydroxide (B78521) (standard solution)
-
Phenolphthalein (B1677637) indicator
-
Ice
2. Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
In a flask maintained at a constant temperature, mix the ester solution with a known concentration of hydrochloric acid.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and add it to a flask containing ice to quench the reaction.
-
Titrate the unreacted hydrochloric acid and the produced 3-phenylpropionic acid with a standard solution of sodium hydroxide using phenolphthalein as an indicator.
-
The amount of 3-phenylpropionic acid formed is calculated from the difference in the volume of NaOH consumed at time 't' and at time zero.
-
Plot the concentration of 3-phenylpropionic acid versus time to determine the rate of hydrolysis.
Visualizations
Caption: Experimental workflow for kinetic analysis of Fischer-Speier esterification.
Caption: Primary and alternative synthesis pathways for this compound.
Benchmarking the efficiency of different purification methods for methyl 3-phenylpropionate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. Methyl 3-phenylpropionate (B1229125), a key building block in the synthesis of various pharmaceuticals and fragrances, often requires rigorous purification to remove unreacted starting materials, catalysts, and byproducts. This guide provides a comprehensive comparison of common purification methods for methyl 3-phenylpropionate, supported by experimental data to inform the selection of the most efficient technique for your specific needs.
Comparison of Purification Method Efficiency
The efficiency of any purification method can be assessed by its ability to deliver a high yield of the final product with the desired level of purity. The following table summarizes the quantitative performance of four common purification techniques for this compound, based on a typical crude reaction mixture.
| Purification Method | Purity Achieved (by GC) | Yield/Recovery (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >99.0% | ~83%[1] | Highly effective for removing non-volatile impurities; suitable for large-scale purification. | Requires specialized equipment; potential for thermal degradation of the product if not carefully controlled. |
| Liquid-Liquid Extraction | ~95-98% | ~90-95% | Simple, rapid, and requires basic laboratory equipment; effective for removing water-soluble impurities. | Efficiency is highly dependent on solvent choice and pH; may not remove impurities with similar solubility to the product. |
| Column Chromatography | >99.5% | ~75-85% | Can achieve very high purity by separating closely related impurities. | Can be time-consuming and labor-intensive; requires significant amounts of solvent. |
| Recrystallization | >99.0% | ~70-80% | Can yield highly pure crystalline products; relatively simple procedure. | Dependent on finding a suitable solvent system; product can be lost in the mother liquor. |
Experimental Protocols
Detailed methodologies for each of the benchmarked purification techniques are provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Vacuum Distillation
This method is particularly effective for separating this compound from non-volatile impurities and solvents.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump with a pressure gauge
-
Heating mantle with a magnetic stirrer and stir bar
Procedure:
-
The crude this compound is placed in the round-bottom flask with a magnetic stir bar.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
A vacuum is gradually applied, aiming for a pressure of approximately 10 mmHg.
-
The stirring is initiated, and the heating mantle is slowly warmed.
-
The fraction distilling at a stable temperature of 106-108 °C is collected as the purified product.[1]
-
Once the distillation is complete, the apparatus is allowed to cool to room temperature before the vacuum is released.
Liquid-Liquid Extraction
This technique is used to separate the product from water-soluble impurities, such as remaining acid or base from the synthesis.
Apparatus:
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
Procedure:
-
The crude reaction mixture is transferred to a separatory funnel.
-
An equal volume of a suitable organic solvent in which this compound is highly soluble (e.g., diethyl ether or ethyl acetate) is added.
-
The organic layer is washed sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid).
-
Deionized water.
-
Brine (to facilitate the separation of the layers).
-
-
The organic layer is collected and dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the purified product.
Column Chromatography
This method provides the highest level of purity by separating the target compound from structurally similar impurities.
Apparatus:
-
Chromatography column
-
Silica (B1680970) gel (as the stationary phase)
-
Eluent (a mixture of non-polar and polar solvents, e.g., hexane (B92381) and ethyl acetate)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
A slurry of silica gel in the chosen eluent is prepared and packed into the chromatography column.
-
The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel.
-
The eluent is passed through the column, and fractions are collected in separate tubes.
-
The composition of each fraction is monitored using Thin Layer Chromatography (TLC).
-
Fractions containing the pure product are combined.
-
The solvent is removed using a rotary evaporator to obtain the highly purified this compound.
Recrystallization
Recrystallization is a technique for purifying solid compounds, but it can be adapted for oils by finding a solvent in which the oil is soluble at high temperatures and insoluble at low temperatures.
Apparatus:
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
The crude this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of the cold solvent to remove any remaining impurities.
-
The purified crystals are dried in a vacuum oven.
Mandatory Visualizations
General Purification Workflow
The following diagram illustrates the logical workflow from a crude product to a purified sample, incorporating the various purification techniques discussed.
References
Safety Operating Guide
Proper Disposal of Methyl 3-Phenylpropionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of methyl 3-phenylpropionate (B1229125), ensuring compliance with safety regulations and minimizing environmental impact.
Physical and Chemical Properties
A thorough understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes the key physical and chemical data for methyl 3-phenylpropionate.
| Property | Value |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 236 - 239 °C (456.8 - 462.2 °F)[1] |
| Flash Point | 100 °C (212 °F)[1] |
| Specific Gravity | 1.05 g/cm³[1] |
Disposal Procedures
The proper disposal of this compound requires careful consideration of its properties and adherence to local, state, and federal regulations. The following step-by-step guide outlines the recommended disposal procedures.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1] However, if ventilation is poor or if there is a risk of generating aerosols or vapors, use a suitable respirator.
Step 2: Unused or Uncontaminated Material
If the this compound is unused and uncontaminated, consider the following options in order of preference:
-
Recycling or Reclamation: If possible, the material may be recycled.[3] It may be possible to reclaim the product through filtration, distillation, or other means.[3]
-
Licensed Chemical Disposal: Arrange for the material to be disposed of by a licensed chemical destruction plant.[4] This can be achieved through controlled incineration with flue gas scrubbing.[4]
Step 3: Contaminated Material and Spill Residues
In the event of a spill or if the material is contaminated, follow these procedures:
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Contain the Spill: For liquid spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Collect the Waste: Sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[1][3]
-
Disposal: Dispose of the contaminated material through a licensed chemical waste disposal facility.[3] Controlled incineration is a possible disposal method.[4]
Important Considerations:
-
Do not discharge to sewer systems or the environment. [4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. [4]
Step 4: Empty Container Disposal
Empty containers of this compound must also be handled properly:
-
Triple Rinse: Triple rinse the container (or the equivalent) with a suitable solvent.[4]
-
Recycle or Recondition: The rinsed containers can be offered for recycling or reconditioning.[4]
-
Sanitary Landfill: Alternatively, puncture the container to make it unusable for other purposes and then dispose of it in a sanitary landfill.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 3-phenylpropionate
Essential Safety and Handling Guide for Methyl 3-phenylpropionate (B1229125)
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling Methyl 3-phenylpropionate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound requires careful handling to prevent irritation and exposure. The primary hazards include potential skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) | Specification | Source |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. | [2][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge. | [2][4] |
Operational Plan: Safe Handling and Storage
Following standardized procedures is crucial for minimizing risks associated with this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][5]
-
Avoid Contact: Prevent all personal contact with the substance, including the inhalation of vapors.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Grounding: Use non-sparking tools and take precautionary measures against static discharge.[3][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately.[1]
Storage Procedures:
-
Container: Keep the container tightly closed when not in use.[1][3] Store in a polyethylene (B3416737) or polypropylene (B1209903) container as recommended by the manufacturer.[1]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][4] The recommended storage temperature is between 2-8°C.[6]
-
Security: Store in a locked and secure location.[3]
Emergency Procedures
Immediate and appropriate responses to spills and exposures are critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention. | [1][7] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation persists. | [1][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention. | [1][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell. | [1][4][7] |
Spill and Leak Cleanup:
-
Evacuate: Clear the area of all personnel and move upwind.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains, sewers, or water courses.[1] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1]
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[1][4]
-
Decontamination: Thoroughly decontaminate the area and any equipment used.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal:
-
Dispose of the chemical and its container at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1]
-
The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4]
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[4]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
